800CW acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H51N2Na3O15S4 |
|---|---|
Molecular Weight |
1069.1 g/mol |
IUPAC Name |
trisodium;(2E)-2-[(2E)-2-[3-[(E)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]ethenyl]-2-(4-sulfonatophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-(4-sulfonatobutyl)indole-5-sulfonate |
InChI |
InChI=1S/C46H54N2O15S4.3Na/c1-45(2)37-29-35(66(57,58)59)20-22-39(37)47(26-7-5-6-13-43(49)50)41(45)24-14-31-11-10-12-32(44(31)63-33-16-18-34(19-17-33)65(54,55)56)15-25-42-46(3,4)38-30-36(67(60,61)62)21-23-40(38)48(42)27-8-9-28-64(51,52)53;;;/h14-25,29-30H,5-13,26-28H2,1-4H3,(H4-,49,50,51,52,53,54,55,56,57,58,59,60,61,62);;;/q;3*+1/p-3 |
InChI Key |
QJGBIXAJRQRXGB-UHFFFAOYSA-K |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to 800CW Acid for In Vivo Near-Infrared Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the fundamental principles and applications of 800CW acid, a near-infrared (NIR) fluorescent dye, for in vivo imaging. This document provides a comprehensive overview of its properties, experimental protocols, and data presentation to facilitate its effective use in preclinical research.
Introduction to this compound
This compound, also known as IRDye® 800CW carboxylate, is a heptamethine cyanine (B1664457) dye that exhibits strong absorption and fluorescence in the near-infrared spectrum.[1][2] This spectral window (700-900 nm) is highly advantageous for in vivo imaging due to the reduced absorption and scattering of light by biological tissues, leading to deeper tissue penetration and lower autofluorescence compared to imaging in the visible spectrum.[3][4]
The carboxylic acid functional group on this compound renders it non-reactive, making it an ideal control for in vivo experiments where its conjugated counterparts (e.g., NHS ester, maleimide) are used to label targeting moieties like antibodies or peptides.[1] Understanding the biodistribution, clearance, and potential non-specific interactions of the parent dye is crucial for the accurate interpretation of targeted imaging studies. Furthermore, studies have indicated that 800CW carboxylate exhibits an avidity for necrotic tissue, opening avenues for its use in monitoring therapeutic efficacy.
Core Properties of 800CW Dyes
The photophysical and chemical properties of 800CW dyes are critical for their application in in vivo imaging. The following tables summarize key quantitative data for 800CW carboxylate (acid) and its commonly used reactive derivative, the NHS ester, for comparison.
Table 1: Photophysical Properties of 800CW Dyes
| Property | 800CW Carboxylate (Acid) | 800CW NHS Ester | Reference(s) |
| Excitation Maximum (λex) | 774 nm (in PBS) | 773 nm (in PBS) | |
| Emission Maximum (λem) | 789 nm (in PBS) | 792 nm (in PBS) | |
| Molar Extinction Coefficient (ε) | 240,000 M⁻¹cm⁻¹ (in PBS) | Not explicitly stated for PBS, but likely similar to carboxylate | |
| Quantum Yield | Not explicitly stated, but generally high for this class of dyes. | Not explicitly stated. |
Table 2: Chemical and Physical Properties of 800CW Dyes
| Property | 800CW Carboxylate (Acid) | 800CW NHS Ester | Reference(s) |
| Molecular Weight | 1091.10 g/mol | 1166.2 g/mol | |
| Molecular Formula | C46H50N2Na4O15S4 | C50H54N3Na3O17S4 | |
| Reactive Group | Carboxylic Acid (non-reactive) | N-hydroxysuccinimide (NHS) ester (amine-reactive) | |
| Solubility | High water solubility | Soluble in water and DMSO | |
| Storage (Lyophilized) | -20°C, protected from light and moisture | -20°C, protected from light and moisture | |
| Storage (Reconstituted) | 4°C for up to 30 days (in sterile PBS) | Discard after one use if in water; stable for up to two weeks at -20°C in DMSO |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in in vivo imaging studies, primarily as a control agent and for assessing biodistribution.
Preparation and Administration of this compound for In Vivo Imaging
This protocol outlines the steps for preparing and administering this compound as a control for in vivo imaging experiments.
Materials:
-
IRDye® 800CW Carboxylate (lyophilized powder)
-
Sterile 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 0.2 µm syringe filter
-
Appropriate syringes and needles for administration
-
Animal model (e.g., mouse, rat)
Procedure:
-
Reconstitution:
-
Bring the lyophilized 800CW carboxylate vial to room temperature.
-
Reconstitute the dye in sterile 1X PBS to the desired stock concentration. The concentration should be chosen to match the molar amount of dye in the targeted probe being used in the main experiment.
-
Gently vortex or pipette to ensure complete dissolution.
-
-
Sterilization:
-
Filter-sterilize the reconstituted dye solution through a 0.2 µm syringe filter to remove any potential microbial contaminants before in vivo administration.
-
-
Dose Calculation:
-
The administered dose of 800CW carboxylate should be equivalent to the molar quantity of the dye conjugated to the targeting molecule in the experimental group. For example, if the experimental group receives 1 nmol of an antibody labeled with 800CW, the control group should receive 1 nmol of 800CW carboxylate.
-
-
Administration:
-
The route of administration should match that of the experimental agent, typically intravenous (IV) injection via the tail vein for systemic biodistribution studies.
-
For studies on intestinal permeability, oral administration (p.o.) may be employed.
-
References
An In-depth Technical Guide to the Principle of IRDye 800CW for Intestinal Permeability Assays
Introduction
The intestinal epithelial barrier plays a crucial role in maintaining health by absorbing essential nutrients while preventing the translocation of harmful luminal contents, such as bacteria and toxins, into the systemic circulation. A loss of intestinal barrier integrity, often termed "leaky gut," is implicated in the pathogenesis of numerous diseases, including inflammatory bowel disease (IBD), celiac disease, and sepsis.[1] Consequently, the accurate assessment of intestinal permeability is a critical tool for researchers, scientists, and drug development professionals.
Traditionally, this assessment has relied on fluorescently labeled probes like fluorescein (B123965) isothiocyanate-dextran (FITC-dextran), which are detected in the visible light spectrum.[2][3][4] However, these methods can be limited by high background autofluorescence from biological tissues.[5] This guide details the core principles, experimental protocols, and advantages of using IRDye 800CW, a near-infrared (NIR) fluorescent dye, for highly sensitive and quantitative measurement of intestinal permeability.
Core Principle: Leveraging Near-Infrared Fluorescence for Superior Sensitivity
The fundamental principle of the intestinal permeability assay is that a healthy, intact gut barrier is size-selective and restricts the passage of larger molecules from the lumen into the bloodstream. When the barrier is compromised due to inflammation or injury, the tight junctions between epithelial cells loosen, increasing paracellular permeability. This allows orally administered, non-absorbable tracer molecules to "leak" into the circulation. The concentration of the tracer in the blood is therefore directly proportional to the degree of intestinal permeability.
IRDye 800CW is a commercially available NIR dye that offers significant advantages over traditional visible-spectrum dyes.
-
Near-Infrared Detection : IRDye 800CW has excitation and emission maxima around 774 nm and 789 nm, respectively. Biological tissues have minimal autofluorescence in this NIR window, resulting in a much higher signal-to-noise ratio and enhanced detection sensitivity compared to visible dyes like FITC.
-
High Stability and Brightness : IRDye 800CW is a stable and bright fluorophore, allowing for reliable and reproducible quantification.
-
Appropriate Molecular Size : The hydrodynamic radius of IRDye 800CW is approximately 7 Å, which, like FITC-dextran, is large enough to be restricted by intact tight junctions, making its passage into the blood a reliable indicator of barrier disruption through leak pathways.
The assay involves administering IRDye 800CW carboxylate orally to the subject. The dye travels through the gastrointestinal tract, and if the intestinal barrier is compromised, it passes into the bloodstream. Subsequent collection of a blood sample allows for the quantification of the dye's fluorescence in the serum, providing a sensitive measure of gut permeability.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the in vivo intestinal permeability assay using IRDye 800CW and the underlying principle of how barrier dysfunction leads to dye translocation.
Caption: Experimental workflow for the IRDye 800CW intestinal permeability assay.
Caption: Principle of IRDye 800CW translocation across a compromised intestinal barrier.
Quantitative Data Summary
The following table summarizes comparative data from a study validating the IRDye 800CW assay in mouse models of colitis.
| Animal Model/Condition | Permeability Marker | Dosage | Time Point (Post-Gavage) | Measured Serum Concentration (Mean) | Key Finding |
| DSS-Induced Colitis | IRDye 800CW | 2 mg/kg | 8 hours | 6.7 ng/mL | Significantly higher permeability in DSS-treated mice compared to controls. |
| Naive Control | IRDye 800CW | 2 mg/kg | 8 hours | 0.5 ng/mL | Baseline permeability in healthy mice is very low. |
| DSS-Induced Colitis | FITC-dextran | 600 mg/kg | 8 hours | 2.6 µg/mL | Corroborates increased permeability, but requires a much higher dose than 800CW. |
| Naive Control | FITC-dextran | 600 mg/kg | 8 hours | Below Detection Limits | Demonstrates the challenge of detecting low-level permeability with visible dyes. |
| Anti-CD40 Colitis | IRDye 800CW | 120 µ g/dose | Day 4 | 12.3 ng/mL | Elevated permeability detected in an alternative IBD model. |
| Naive Control (for CD40) | IRDye 800CW | 120 µ g/dose | Day 4 | 3.4 ng/mL | Confirms model-induced increase in permeability. |
Detailed Experimental Protocol: In Vivo Murine Model
This protocol is synthesized from methodologies used for IRDye 800CW and analogous FITC-dextran assays.
Materials and Reagents
-
Permeability Marker : IRDye 800CW Carboxylate (e.g., from LI-COR Biosciences)
-
Vehicle : Sterile Phosphate-Buffered Saline (PBS)
-
Animal Model : C57BL/6 mice (or other appropriate strain)
-
Disease Induction (if applicable) : Dextran Sulfate Sodium (DSS) for drinking water to induce colitis.
-
Equipment :
-
Animal scale
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Blood collection tubes (e.g., lithium-heparin or serum separator tubes)
-
Microcentrifuge
-
Near-Infrared (NIR) imaging system (e.g., LI-COR Odyssey CLx)
-
Black 96-well microplate
-
Procedure
-
Induction of Intestinal Permeability (Optional) : For disease models, colitis can be induced by administering 2-3% (w/v) DSS in the drinking water for 5-7 days prior to the assay.
-
Animal Preparation :
-
Weigh all mice to calculate the exact dosage.
-
Fast the mice for 4-6 hours before the assay to ensure an empty upper gastrointestinal tract. Provide free access to water.
-
-
Reagent Preparation :
-
Prepare a stock solution of IRDye 800CW Carboxylate in sterile PBS.
-
Dilute the stock solution to a working concentration that allows for the administration of the desired dose (e.g., 2 mg/kg) in a standard gavage volume (e.g., 150-200 µL). Protect the solution from light.
-
-
Oral Administration :
-
Gently restrain the mouse and administer the IRDye 800CW solution via oral gavage. Ensure the ball-tip of the needle passes the esophagus and delivers the solution directly into the stomach.
-
-
Incubation :
-
Return the mice to their cages. The optimal time for measuring colonic permeability with 800CW has been determined to be 8 hours post-gavage.
-
-
Blood Sample Collection :
-
At the 8-hour time point, anesthetize the mice (e.g., with isoflurane).
-
Collect approximately 200 µL of blood via retro-orbital bleed or cardiac puncture into appropriate collection tubes. Place samples on ice.
-
-
Serum Isolation :
-
Allow blood to clot at room temperature for 30 minutes (if using serum separator tubes) or process immediately (if using heparinized tubes for plasma).
-
Centrifuge the samples at 1,500 x g for 15 minutes at 4°C to separate the serum (supernatant) from the blood cells.
-
-
Fluorescence Quantification :
-
Pipette serum samples in duplicate into a black 96-well plate.
-
Prepare a standard curve by making serial dilutions of the IRDye 800CW working solution in control serum from an untreated mouse.
-
Scan the plate using a NIR imaging system (e.g., LI-COR Odyssey CLx) with excitation/emission channels appropriate for IRDye 800CW (approx. 774/789 nm).
-
-
Data Analysis :
-
Quantify the fluorescence intensity of each well.
-
Calculate the concentration of IRDye 800CW in the experimental samples by interpolating their fluorescence values against the standard curve. Results are typically expressed in ng/mL.
-
References
- 1. Non-invasive assessment of barrier integrity and function of the human gut - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mmpc.org [mmpc.org]
- 4. Assessment of Gut Barrier Integrity in Mice Using Fluorescein-Isothiocyanate-Labeled Dextran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near infrared readouts offer sensitive and rapid assessments of intestinal permeability and disease severity in inflammatory bowel disease models - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Step-by-Step 800CW Peptide Labeling for Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Near-infrared (NIR) fluorescently labeled peptides are crucial tools for a variety of applications, including in vivo imaging, microscopy, and enzyme activity assays.[1][2] IRDye 800CW, a NIR fluorophore, offers high sensitivity due to low tissue autofluorescence.[1][2] This document provides detailed protocols for labeling peptides with IRDye 800CW using two common conjugation chemistries: N-hydroxysuccinimide (NHS) ester and maleimide (B117702). These protocols are designed to guide researchers in preparing fluorescently labeled peptides for microscopy and other imaging applications.[3]
Choosing the Right Labeling Chemistry
The choice of labeling chemistry depends on the available functional groups on the peptide.
-
IRDye 800CW NHS Ester: Reacts with primary and secondary amines, such as the N-terminus of a peptide and the side chain of lysine (B10760008) residues, to form a stable amide bond.
-
IRDye 800CW Maleimide: Reacts with free sulfhydryl (thiol) groups, typically from cysteine residues, to form a stable thioether bond.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the two labeling methods.
Table 1: IRDye 800CW NHS Ester Labeling Parameters
| Parameter | Recommended Value | Notes |
| Dye-to-Peptide Molar Ratio | 5-10 fold molar excess of dye | To ensure efficient labeling. |
| Reaction Buffer | Phosphate (B84403) Buffered Saline (PBS), pH 8.0-9.0 | Higher pH deprotonates amines for efficient reaction. Avoid amine-containing buffers like Tris. |
| Incubation Time | 1-2 hours | At room temperature. |
| Incubation Temperature | Room Temperature | Protect from light. |
Table 2: IRDye 800CW Maleimide Labeling Parameters
| Parameter | Recommended Value | Notes |
| Dye-to-Peptide Molar Ratio | 2-5 fold molar excess of dye | Higher ratios can be used if needed. |
| Reaction Buffer | Phosphate Buffered Saline (PBS), pH 6.5-7.5 | Maleimide group is more specific to thiols at this pH range. |
| Incubation Time | 2-3 hours | At room temperature. Can be extended to 16-18 hours at 4°C. |
| Incubation Temperature | Room Temperature or 4°C | Protect from light. |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflows for peptide labeling and a conceptual diagram of a labeled peptide interacting with a cell for microscopy.
Figure 1: General workflow for IRDye 800CW peptide labeling.
Figure 2: Conceptual diagram of a labeled peptide for cell microscopy.
Detailed Experimental Protocols
Protocol for IRDye 800CW NHS Ester Labeling
This protocol is for labeling peptides containing primary or secondary amines.
Materials:
-
Peptide with a free amine group
-
IRDye 800CW NHS Ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
1 M Potassium Phosphate buffer, pH 9.0
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Purification column (e.g., size-exclusion chromatography, reverse-phase HPLC)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Prepare Peptide Solution: Dissolve the peptide in PBS at a concentration of 1-10 mg/mL. Ensure the buffer does not contain any primary amines (e.g., Tris).
-
Prepare Dye Stock Solution: Immediately before use, dissolve the IRDye 800CW NHS Ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Adjust pH of Peptide Solution: Add a small volume of 1 M potassium phosphate buffer (pH 9.0) to the peptide solution to raise the pH to 8.0-9.0.
-
Labeling Reaction: Add a 5-10 fold molar excess of the dissolved dye to the peptide solution. Keep the reaction volume small to maintain a high concentration of reactants.
-
Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from the unreacted dye using a suitable method such as a size-exclusion chromatography column or reverse-phase HPLC. For HPLC, a C18 column with a water/acetonitrile gradient is often effective.
Protocol for IRDye 800CW Maleimide Labeling
This protocol is for labeling peptides containing free sulfhydryl groups.
Materials:
-
Peptide with a free sulfhydryl group
-
IRDye 800CW Maleimide
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 6.5-7.5
-
Purification column (e.g., Zeba™ Desalt Spin Columns, HPLC)
-
Microcentrifuge tubes
-
Pipettes
Procedure:
-
Peptide Reduction (if necessary): If the peptide contains disulfide bonds, they must be reduced to free sulfhydryl groups. This can be done by incubating the peptide with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Excess reducing agent must be removed before adding the maleimide dye, as it will compete for the dye.
-
Prepare Peptide Solution: Dissolve the peptide (or the reduced and purified peptide) in PBS, pH 6.5-7.5.
-
Prepare Dye Stock Solution: Reconstitute the IRDye 800CW Maleimide in DMSO or water to a concentration of ~10 mM.
-
Labeling Reaction: Add a 2-5 fold molar excess of the IRDye 800CW Maleimide solution to the peptide solution.
-
Incubation: Mix well and incubate at room temperature for 2-3 hours, protected from light. Alternatively, the reaction can be carried out at 4°C for 16-18 hours.
-
Purification: Remove excess free dye from the labeled peptide using a desalting spin column or RP-HPLC.
Quantification and Degree of Labeling
After purification, it is important to determine the concentration of the labeled peptide and the degree of labeling (DOL), which is the average number of dye molecules per peptide.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled peptide at 280 nm (for the peptide) and at ~774 nm (the absorbance maximum for IRDye 800CW).
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A₇₇₄ x CF)] / ε_protein
-
Where:
-
A₂₈₀ is the absorbance at 280 nm.
-
A₇₇₄ is the absorbance at 774 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the manufacturer, e.g., 0.11 for 800CW).
-
ε_protein is the molar extinction coefficient of the peptide at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A₇₇₄ / ε_dye
-
Where ε_dye for IRDye 800CW is ~240,000 M⁻¹cm⁻¹.
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
An ideal DOL is typically between 0.5 and 1 for microscopy applications to ensure sufficient signal without causing issues like quenching or altered peptide function.
-
Application in Microscopy
Once the IRDye 800CW-labeled peptide is purified and quantified, it can be used for various microscopy applications.
General Protocol for Cell Labeling and Imaging:
-
Cell Seeding: Seed cells on glass-bottom dishes or chamber slides to achieve 50-70% confluency.
-
Peptide Preparation: Dilute the labeled peptide to the desired final concentration in a live-cell imaging medium.
-
Cell Treatment: Replace the culture medium with the medium containing the labeled peptide.
-
Incubation: Incubate the cells for the desired time (minutes to hours) to allow for peptide uptake or binding.
-
Washing: Wash the cells with PBS to remove any unbound peptide.
-
Imaging: Image the cells using a fluorescence microscope equipped with the appropriate laser line and emission filter for IRDye 800CW (Excitation ~774 nm, Emission ~789 nm).
Troubleshooting
Low Labeling Efficiency:
-
Check pH of reaction buffer: Ensure the pH is optimal for the chosen chemistry.
-
Increase dye-to-peptide ratio: A higher molar excess of the dye may be needed.
-
Check for interfering substances: Buffers containing amines (for NHS ester) or thiols (for maleimide) will inhibit the reaction.
-
Peptide solubility: Ensure the peptide is fully dissolved in the reaction buffer.
Poor Signal in Microscopy:
-
Verify DOL: A low DOL will result in a weak signal.
-
Optimize peptide concentration: The concentration of the labeled peptide used for cell staining may need to be adjusted.
-
Check microscope settings: Ensure the correct laser and filter sets are being used.
-
Photobleaching: Minimize exposure to the excitation light to prevent photobleaching.
References
Application Notes and Protocols for 800CW Maleimide Conjugation to Thiol-Containing Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
IRDye® 800CW Maleimide (B117702) is a near-infrared (NIR) fluorescent dye that specifically reacts with free sulfhydryl (thiol) groups to form a stable thioether bond.[1][2] This specific reactivity makes it an invaluable tool for labeling thiol-containing biomolecules, such as proteins with cysteine residues, for a variety of applications including fluorescence microscopy, in vivo imaging, and flow cytometry. The maleimide group exhibits high selectivity for thiols at a pH range of 6.5-7.5.[1][3] This protocol provides a comprehensive guide for the successful conjugation of IRDye® 800CW maleimide to thiol-containing proteins, including antibody drug conjugates (ADCs).[4][5]
Reaction Principle
The conjugation of IRDye® 800CW maleimide to a thiol-containing protein proceeds via a Michael addition reaction. The maleimide group of the dye reacts with the sulfhydryl group of a cysteine residue on the protein, forming a stable covalent thioether linkage.
Quantitative Data Summary
Successful conjugation requires careful optimization of reaction parameters. The following tables summarize key quantitative data for consideration.
Table 1: IRDye® 800CW Maleimide Properties
| Property | Value | Reference |
| Molecular Weight | 1191.25 g/mol | [1] |
| Excitation Maximum (λex) | 773 nm | |
| Emission Maximum (λem) | 792 nm | |
| Recommended Solvent | DMSO or Water | [1] |
| Storage | -20°C, protected from light | [1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes | Reference |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction. Avoid pH > 8.0 to prevent reaction with amines. | [1][2][6] |
| Dye:Protein Molar Ratio | 10:1 to 20:1 | Starting point for optimization. Ratio depends on the protein and desired degree of labeling. | [6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. | [6][7] |
| Reaction Temperature | Room Temperature or 4°C | Room temperature for 2-3 hours or 4°C overnight. | [1][6] |
| Reaction Time | 2 hours to overnight | Shorter times at room temperature, longer at 4°C. | [2][6] |
Experimental Protocols
Protocol 1: Preparation of Reagents
1.1. IRDye® 800CW Maleimide Stock Solution:
-
Allow the vial of IRDye® 800CW Maleimide to equilibrate to room temperature before opening.
-
Reconstitute the dye in anhydrous DMSO or deionized water to a stock concentration of 10 mM.[1][6] For example, dissolve 0.5 mg of the dye (MW: 1191.25) in 42 µL of solvent.
-
Vortex briefly to ensure the dye is fully dissolved.
-
Store the stock solution at -20°C, protected from light. The solution is typically stable for up to one month when prepared with anhydrous DMSO.[6][8]
1.2. Protein Solution:
-
Dissolve the thiol-containing protein in a degassed reaction buffer at a concentration of 1-10 mg/mL.[6][7]
-
Suitable buffers include phosphate-buffered saline (PBS), Tris, or HEPES at a pH of 7.0-7.5.[6][9] Buffers should be free of thiols (e.g., DTT, β-mercaptoethanol).
-
Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas like nitrogen or argon to prevent oxidation of thiols.[6][9]
Protocol 2: Reduction of Protein Disulfide Bonds (Optional)
For proteins where the target cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to conjugation.
2.1. Using TCEP (Tris(2-carboxyethyl)phosphine):
-
TCEP is a thiol-free reducing agent and does not need to be removed before adding the maleimide dye.[7]
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.[7]
-
Incubate the mixture for 30-60 minutes at room temperature.[7]
2.2. Using DTT (Dithiothreitol):
-
If DTT is used, it must be removed after reduction as it will compete with the protein thiols for reaction with the maleimide dye.[7]
-
Add a 10- to 100-fold molar excess of DTT to the protein solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess DTT using a desalting column or through dialysis against the reaction buffer.
Protocol 3: Conjugation Reaction
3.1. Reaction Setup:
-
Add the desired molar excess of the IRDye® 800CW Maleimide stock solution to the prepared protein solution. A 10- to 20-fold molar excess of dye is a common starting point.[6]
-
Gently mix the reaction solution.
3.2. Incubation:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[2][6]
Protocol 4: Purification of the Conjugate
After the incubation period, it is crucial to remove any unreacted dye from the protein-dye conjugate.
4.1. Size-Exclusion Chromatography / Desalting Columns:
-
This is a rapid and effective method for separating the labeled protein from the smaller, unreacted dye molecules.
-
Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Columns) with the desired storage buffer.
-
Apply the reaction mixture to the column and centrifuge according to the manufacturer's instructions to collect the purified conjugate.[1]
4.2. Dialysis:
-
Dialyze the reaction mixture against a large volume of a suitable storage buffer (e.g., PBS) at 4°C.
-
Perform several buffer changes over 24-48 hours to ensure complete removal of the free dye.
Protocol 5: Characterization of the Conjugate
5.1. Determination of Degree of Labeling (DOL): The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of the IRDye® 800CW dye (~773 nm, Amax).
-
Calculate the concentration of the protein using the following equation: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where:
-
CF is the correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the dye using the Beer-Lambert law: Dye Concentration (M) = Amax / ε_dye where:
-
ε_dye is the molar extinction coefficient of IRDye® 800CW at its Amax.
-
-
Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Workflow for 800CW maleimide conjugation.
References
- 1. licorbio.com [licorbio.com]
- 2. protocols.io [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Protocol for In Vivo Imaging in Mouse Models Using IRDye 800CW
Authored for: Researchers, scientists, and drug development professionals.
Application Notes
IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized for in vivo imaging in small animal models, particularly mice. Its spectral properties, with an excitation maximum around 774 nm and an emission maximum around 794 nm, place it in the NIR window where tissue autofluorescence is minimal, leading to high signal-to-noise ratios.[1][2][3] This characteristic allows for deep tissue penetration of light, enabling sensitive detection of labeled molecules.[2]
This protocol details the use of IRDye 800CW and its conjugates for non-invasive imaging in mouse models of cancer and other diseases. The dye can be conjugated to various molecules such as antibodies, peptides, or small molecules to target specific biological markers or pathways.[4] Common applications include tumor imaging, tracking cell migration, assessing therapeutic delivery, and studying biodistribution and clearance of targeted agents.
The versatility of IRDye 800CW allows for its use in various mouse models, including subcutaneous and orthotopic xenografts, as well as transgenic models. The choice of the IRDye 800CW conjugate, administration route, and imaging time points are critical parameters that need to be optimized for each specific application.
Quantitative Data Summary
The following tables summarize typical quantitative data for in vivo imaging experiments using IRDye 800CW in mouse models.
Table 1: Typical Dosage and Administration of IRDye 800CW Conjugates
| IRDye 800CW Conjugate | Mouse Model | Administration Route | Dose (nmol) | Reference |
| IRDye 800CW 2-DG | 22Rv1 xenografts | Intravenous | 20 | |
| IRDye 800CW PEG | Athymic nu/nu | Intravenous | 1 | |
| IRDye 800CW RGD | Nude mouse | Intravenous | 1 | |
| Nanocolloidal albumin-IRDye 800CW | Rabbit tumor model | Peritumoral subcutaneous | 0.25–0.5 ml injections (total 1 ml) | |
| IRDye 800CW-nimotuzumab | A-431, DLD-1, MDA-MB-435 xenografts | Intravenous | Not specified in nmol | |
| scFv-IRDye800CW | A-431 xenografts | Intravenous (100 µL) | 75 µg | |
| IRDye 800CW-labeled T cells | Athymic nude xenograft | Intravenous (200 µl PBS) | 1 x 10^7 cells | |
| Tumor-targeted IRDye 800CW conjugate | Nude mice | Not specified | 2.5, 5.0, 10 |
Table 2: Imaging Time Points for Different IRDye 800CW Conjugates
| IRDye 800CW Conjugate | Target/Application | Imaging Time Points Post-Injection | Reference |
| IRDye 800CW 2-DG | Glucose transporters (e.g., GLUT1) | 18–72 hours (peak at ~24 hours) | |
| IRDye 800CW PEG | Vascular imaging | 30 minutes | |
| IRDye 800CW PEG | Tumor retention | 4 hours, 9 hours | |
| IRDye 800CW RGD | Integrin receptors | 24 hours | |
| Nanocolloidal albumin-IRDye 800CW | Sentinel lymph node | 5 minutes and 24 hours | |
| IRDye 800CW-nimotuzumab | EGFR expression | 1, 6, 24, 72, 168, and 504 hours | |
| scFv-IRDye800CW | EGFR-overexpressing tumors | 1, 4, 24, 48, 72, and 96 hours | |
| IRDye 800CW-labeled T cells | T cell biodistribution | 1, 24, 48, and 72 hours |
Experimental Protocols
This section provides a detailed methodology for a typical in vivo imaging experiment using an IRDye 800CW-labeled antibody in a subcutaneous tumor mouse model.
Materials
-
IRDye 800CW NHS Ester
-
Targeting antibody (e.g., anti-EGFR)
-
Phosphate-buffered saline (PBS), pH 7.0
-
Female athymic nude mice (4–6 weeks old)
-
Cancer cell line (e.g., A-431, high EGFR expression)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system with appropriate filters for the 800 nm channel
Antibody Labeling with IRDye 800CW
-
Prepare the antibody solution in 1X PBS (pH 7.0).
-
Add IRDye 800CW NHS Ester to the antibody solution at a 1:3 antibody:dye molar ratio.
-
Incubate the reaction at 4°C overnight.
-
Purify the labeled antibody from unconjugated dye using a desalting column or dialysis.
-
Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance at 280 nm (for protein) and 780 nm (for IRDye 800CW).
Mouse Xenograft Model Establishment
-
Culture the cancer cells in appropriate media supplemented with FBS.
-
Harvest the cells and wash them with serum-free media.
-
Resuspend the cells in PBS or serum-free media at a concentration of 10 x 10^6 cells in 50 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Allow the tumors to grow to a suitable size for imaging (e.g., 5-10 mm in diameter).
In Vivo Imaging Procedure
-
Probe Administration:
-
Dilute the IRDye 800CW-labeled antibody in sterile PBS to the desired final concentration.
-
Administer the probe to the mice via intravenous (tail vein) injection. A typical injection volume is 100-200 µL.
-
-
Anesthesia and Animal Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
If necessary, remove hair from the imaging area to improve signal detection.
-
Place the anesthetized mouse in the imaging chamber. Maintain anesthesia throughout the imaging session.
-
-
Image Acquisition:
-
Acquire a white light image of the mouse.
-
Acquire a fluorescent image using the 800 nm channel (excitation ~774 nm, emission ~794 nm).
-
Acquire images at multiple time points post-injection (e.g., 1, 6, 24, 48, 72, 96 hours) to determine the optimal imaging window for tumor-to-background contrast.
-
-
Data Analysis:
-
Use the imaging system's software to overlay the fluorescent and white light images.
-
Draw regions of interest (ROIs) around the tumor and a contralateral non-tumor area.
-
Quantify the average fluorescence intensity in each ROI.
-
Calculate the tumor-to-background ratio (TBR) by dividing the tumor fluorescence intensity by the background fluorescence intensity.
-
Ex Vivo Biodistribution (Optional)
-
At the final imaging time point, euthanize the mice.
-
Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).
-
Arrange the excised tissues in the imaging chamber and acquire a final fluorescent image.
-
This will confirm the in vivo signal localization and provide a more detailed biodistribution profile.
Visualizations
Caption: Workflow for in vivo imaging using IRDye 800CW in a mouse model.
Caption: Conceptual diagram of targeted in vivo imaging with IRDye 800CW.
References
- 1. licorbio.com [licorbio.com]
- 2. Integrin αvβ3-Targeted IRDye 800CW Near-Infrared Imaging of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. Characterization and performance of a near infrared 2-deoxyglucose optical imaging agent for mouse cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Calculating Dye-to-Protein Ratio for IRDye 800CW Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise determination of the dye-to-protein ratio is a critical quality control step in the development of fluorescently labeled protein conjugates for various applications, including immunoassays, fluorescence microscopy, and in vivo imaging. This ratio, also known as the degree of labeling (DOL), indicates the average number of dye molecules conjugated to a single protein molecule. An optimal DOL is crucial for maximizing signal intensity while avoiding potential issues such as fluorescence quenching and altered protein function that can arise from over-labeling. This document provides a detailed protocol for calculating the dye-to-protein ratio for conjugates labeled with IRDye 800CW, a near-infrared fluorescent dye widely used for its favorable spectroscopic properties and high water solubility.
Key Quantitative Data
Accurate calculation of the dye-to-protein ratio relies on precise values for the molecular weight and molar extinction coefficients of both the protein and the fluorescent dye. The table below summarizes the essential quantitative data for IRDye 800CW NHS Ester and a generic IgG antibody, which is a commonly conjugated protein.
| Parameter | IRDye 800CW NHS Ester | Generic IgG Antibody |
| Molecular Weight (MW) | 1166.20 g/mol [1] | ~150,000 g/mol |
| Maximum Absorption Wavelength (λmax) | 774 nm (in PBS)[2] | 280 nm |
| Molar Extinction Coefficient (ε) | 240,000 M⁻¹cm⁻¹ (in PBS)[1][2] | ~210,000 M⁻¹cm⁻¹ |
| Correction Factor at 280 nm (CF₂₈₀) | 0.03[2][3] | N/A |
Experimental Protocol
This protocol outlines the steps for determining the dye-to-protein ratio of an IRDye 800CW-protein conjugate using UV-Vis spectrophotometry.
Reagent and Sample Preparation
-
Protein Solution: Prepare the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-8.5. Buffers containing primary amines (e.g., Tris) should be avoided as they will compete with the protein for reaction with the NHS ester dye.
-
Dye Solution: Immediately before use, dissolve the IRDye 800CW NHS ester in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Conjugation Reaction: Add the appropriate molar excess of the dye stock solution to the protein solution. The optimal molar ratio of dye to protein for the labeling reaction should be determined empirically for each specific protein, but a starting point of a 3- to 10-fold molar excess of dye is often recommended. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unreacted, free dye from the protein conjugate. This is a critical step for accurate determination of the dye-to-protein ratio. Size-exclusion chromatography (e.g., a desalting column) or extensive dialysis against PBS are effective methods.
Spectrophotometric Measurement
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to read absorbance at 280 nm and 774 nm.
-
Use the purification buffer (e.g., PBS) to blank the spectrophotometer.
-
Measure the absorbance of the purified IRDye 800CW-protein conjugate at both 280 nm (A₂₈₀) and 774 nm (A₇₇₄).
-
If the absorbance reading at 774 nm is above 2.0, dilute the conjugate solution with the purification buffer to bring the absorbance into the linear range of the instrument (typically 0.1 - 1.0). Record the dilution factor for use in the calculations.
-
Calculation of Dye-to-Protein Ratio
The calculation of the dye-to-protein ratio involves determining the molar concentrations of the dye and the protein in the conjugate solution. The Beer-Lambert law (A = εcl) is the fundamental principle applied here, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Step 1: Calculate the molar concentration of the dye.
The concentration of the IRDye 800CW is determined from the absorbance at its maximum wavelength (774 nm).
-
Formula: Molar Concentration of Dye (M_dye) = A₇₇₄ / (ε_dye * path length)
Step 2: Calculate the corrected absorbance of the protein at 280 nm.
Since IRDye 800CW has some absorbance at 280 nm, a correction factor must be applied to the measured A₂₈₀ to determine the true absorbance of the protein.
-
Formula: Corrected A₂₈₀ (A_protein) = A₂₈₀ - (A₇₇₄ * CF₂₈₀)
Step 3: Calculate the molar concentration of the protein.
The concentration of the protein is determined from its corrected absorbance at 280 nm.
-
Formula: Molar Concentration of Protein (M_protein) = A_protein / (ε_protein * path length)
Step 4: Calculate the Dye-to-Protein Ratio (DOL).
The final dye-to-protein ratio is the molar concentration of the dye divided by the molar concentration of the protein.
-
Formula: Dye-to-Protein Ratio = M_dye / M_protein
Visualizing the Workflow and Principles
The following diagrams illustrate the experimental workflow for determining the dye-to-protein ratio and the underlying principle of the Beer-Lambert law in this application.
References
Application Note: Purification of IRDye 800CW Labeled Antibodies from Free Dye
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of antibodies with near-infrared (NIR) fluorescent dyes, such as IRDye 800CW, is a critical process for a wide range of applications, including Western blotting, immunofluorescence microscopy, and in vivo imaging. A crucial step following the conjugation reaction is the removal of unconjugated "free" dye from the labeled antibody. Incomplete purification can lead to high background signals, reduced assay sensitivity, and inaccurate quantification. This application note provides detailed protocols for three common methods used to purify IRDye 800CW labeled antibodies: Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), and Dialysis.
Methods Overview
The selection of a purification method depends on factors such as sample volume, desired purity, processing time, and available equipment. All three methods separate the larger antibody-dye conjugate from the smaller, unbound IRDye 800CW dye based on significant differences in their molecular weights.
Table 1: Comparison of Purification Methods
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Principle | Separation based on molecular size as molecules pass through a porous resin. | Separation based on molecular size using a semi-permeable membrane and fluid flow. | Separation based on molecular size via diffusion across a semi-permeable membrane. |
| Antibody Recovery | Typically >95% | Typically >95% | High, but potential for sample loss during handling. |
| Free Dye Removal | High | Very High (up to 99% reduction in impurities)[1] | Good, but may be less efficient for some dyes. |
| Processing Time | Fast (10-30 minutes for spin columns) | Fast to moderate, depending on volume and system setup. | Slow (24-48 hours with multiple buffer changes). |
| Scalability | Excellent for small to medium scale (spin columns, gravity flow) and large scale (FPLC). | Excellent for medium to large scale processing. | Suitable for a wide range of volumes, but can be cumbersome for very large volumes. |
| Sample Dilution | Moderate | Minimal, can also be used for concentration. | Yes, requires subsequent concentration step if dilution is an issue. |
| Ease of Use | Simple (spin columns) to complex (FPLC). | Requires specific equipment and some optimization. | Simple procedure. |
Experimental Protocols
Sample Preparation Prior to Purification
Regardless of the chosen purification method, proper sample preparation is essential. After the labeling reaction, it is recommended to quench the reaction by adding a final concentration of 10-50 mM Tris or glycine. This will cap any unreacted NHS-ester groups on the dye molecules, preventing them from reacting with the purification matrix or other components.
Method 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[2][3][4] Larger molecules, like the labeled antibody, cannot enter the pores of the chromatography resin and therefore elute first. Smaller molecules, such as the free IRDye 800CW dye, enter the pores and have a longer path to travel, eluting later.[2][3] For routine lab-scale purification, desalting spin columns are a rapid and convenient option.[5][6]
Protocol for Desalting Spin Column (e.g., Zeba™ Spin Desalting Columns)
-
Column Equilibration:
-
Remove the column's bottom closure and loosen the cap.
-
Place the column into a collection tube.
-
Centrifuge the column at 1,500 x g for 1 minute to remove the storage solution.
-
Place a mark on the side of the column where the compacted resin is slanted upwards. Orient this mark facing outwards in the centrifuge for all subsequent steps.
-
Add 300 µL of purification buffer (e.g., 1X PBS, pH 7.4) to the top of the resin.
-
Centrifuge at 1,500 x g for 1 minute to remove the buffer. Repeat this washing step two more times, discarding the flow-through each time.
-
-
Sample Loading:
-
Place the equilibrated column into a new, clean collection tube.
-
Slowly apply the antibody-dye reaction mixture to the center of the compacted resin.
-
-
Elution:
-
Centrifuge the column at 1,500 x g for 2 minutes to collect the purified, labeled antibody.
-
The collected eluate contains the purified antibody conjugate, while the free dye remains in the column resin.
-
-
Storage:
-
Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Figure 1. Workflow for Size Exclusion Chromatography.
Method 2: Tangential Flow Filtration (TFF)
TFF, also known as cross-flow filtration, is a rapid and efficient method for separating and purifying biomolecules.[1] It is particularly well-suited for larger sample volumes. In TFF, the sample solution flows tangentially across the surface of a membrane.[1] Molecules larger than the membrane's molecular weight cutoff (MWCO), such as the antibody conjugate, are retained, while smaller molecules like the free dye pass through the membrane with the permeate. Diafiltration, a process of adding fresh buffer to the retentate, is used to wash away the remaining free dye.
Protocol for TFF System
-
System Preparation:
-
Select a membrane with an MWCO that is 3-6 times lower than the molecular weight of the antibody (e.g., 30 kDa or 50 kDa for an IgG).
-
Flush the TFF system and membrane cassette with purified water to remove any storage solution, followed by the purification buffer (e.g., 1X PBS, pH 7.4).
-
-
Concentration (Optional):
-
Load the antibody-dye reaction mixture into the system reservoir.
-
Recirculate the solution through the system and begin to remove permeate to concentrate the sample to a desired volume.
-
-
Diafiltration:
-
Begin adding purification buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the retentate.
-
Perform 5-10 diafiltration volumes to effectively remove the free dye. A diafiltration volume is equal to the volume of the concentrated sample. For example, for a 100 mL sample, 5 diafiltration volumes would require the addition of 500 mL of fresh buffer. Using 5 diafiltration volumes can reduce the concentration of small molecules by approximately 99%.[1]
-
-
Final Concentration and Recovery:
-
Stop the addition of diafiltration buffer and concentrate the sample to the desired final volume.
-
Recover the purified, concentrated antibody conjugate from the system.
-
-
Storage:
-
Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
Figure 2. Workflow for Tangential Flow Filtration.
Method 3: Dialysis
Dialysis is a traditional and straightforward method for separating molecules based on size through diffusion across a semi-permeable membrane. The antibody-dye mixture is placed in a dialysis bag or cassette with a specific MWCO (e.g., 10 kDa), which is then submerged in a large volume of buffer. The free dye diffuses out of the bag into the buffer, while the larger antibody conjugate is retained.
Protocol for Dialysis
-
Membrane Preparation:
-
Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 10-20 kDa).
-
Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with purified water to remove any preservatives.
-
-
Sample Loading:
-
Load the antibody-dye reaction mixture into the dialysis bag or cassette, leaving some space for potential volume increase.
-
Securely close the bag or cassette, ensuring there are no leaks.
-
-
Dialysis:
-
Immerse the dialysis bag/cassette in a beaker containing the purification buffer (e.g., 1X PBS, pH 7.4). The volume of the external buffer should be at least 100 times the volume of the sample.
-
Stir the buffer gently on a magnetic stir plate at 4°C.
-
Allow dialysis to proceed for at least 4 hours.
-
-
Buffer Exchange:
-
Change the dialysis buffer completely. For efficient removal of free dye, at least three buffer changes are recommended over a period of 24 to 48 hours.
-
-
Sample Recovery:
-
Carefully remove the dialysis bag/cassette from the buffer.
-
Transfer the purified antibody conjugate to a clean tube.
-
-
Storage:
-
Store the purified antibody at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.
-
References
- 1. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 2. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibody purification | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. Assessment of Free Dye in Solutions of Dual-Labeled Antibody Conjugates for In Vivo Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Fluorescent Western Blots
This technical support guide is designed for researchers, scientists, and drug development professionals encountering low signal issues with near-infrared (NIR) Western blotting, specifically using 800CW secondary antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is the signal from my IRDye® 800CW secondary antibody weak or completely absent?
A weak or absent signal in a fluorescent Western blot can stem from multiple factors throughout the experimental workflow. The primary areas to investigate are sample protein abundance, antibody performance, protein transfer efficiency, and protocol-specific steps like blocking and washing.[1][2][3] A systematic check of each step is the most effective way to identify the root cause.
Q2: How can I confirm if my protein transfer was successful?
Poor protein transfer is a common reason for weak signals.[2] Before proceeding with blocking and antibody incubations, you can verify transfer efficiency by using a reversible, universal protein stain like Ponceau S.[1] This allows you to visualize total protein on the membrane. Alternatively, for truly quantitative analysis, Stain-Free imaging technology can be used to visualize and normalize to total protein in each lane.[4]
Q3: What are the optimal antibody concentrations for an 800CW Western blot?
Antibody concentrations must be optimized for each specific primary antibody and antigen pair. Insufficient antibody concentration is a frequent cause of low signal.[5][6]
-
Primary Antibody: Dilutions can range from 1:200 to 1:5,000.[7][8] Always start with the dilution recommended on the manufacturer's datasheet and perform a titration to find the optimal concentration for your experiment.
-
IRDye® 800CW Secondary Antibody: The recommended starting dilution is typically 1:20,000.[7][8] The optimal range can vary, often between 1:5,000 and 1:25,000.[9] Higher dilutions (e.g., 1:20,000) often provide lower membrane background and fewer non-specific bands compared to lower dilutions (e.g., 1:5,000).[10]
Q4: Could my choice of blocking buffer be causing the low signal?
Yes, the blocking buffer can significantly impact signal intensity.[10][11] While non-fat dry milk is a cost-effective blocker, it can sometimes mask the epitope on your target protein, preventing the primary antibody from binding efficiently.[5][6] Additionally, milk proteins can cause high background in fluorescent applications.[12]
Consider these points for optimization:
-
Test Different Blockers: If you suspect epitope masking, try a different blocking agent like Bovine Serum Albumin (BSA) or use a specialized, protein-free commercial blocking buffer designed for fluorescent Westerns.[5][10][13]
-
Optimize Incubation Time: Over-blocking can also lead to reduced signal. Limit blocking to 1 hour at room temperature.[13]
Q5: What type of membrane is best for fluorescent Western blotting?
For fluorescent detection, it is crucial to use a membrane with low intrinsic fluorescence (autofluorescence). Low-fluorescence polyvinylidene fluoride (B91410) (PVDF) membranes are generally recommended over nitrocellulose for this reason.[14][15] Always check a new lot of membranes by imaging it before use to ensure it has a low background in the 800 nm channel.[16]
Q6: How critical are the washing steps?
Washing is a balancing act. Insufficient washing can lead to high background, while excessive washing, especially with high concentrations of detergents like Tween-20, can strip the antibodies from the membrane, resulting in a weak signal.[5][6] A typical wash protocol involves rinsing the membrane briefly, followed by four 5-minute washes with TBS-T or PBS-T.[8]
Troubleshooting Workflow
If you are experiencing low signal, follow this decision tree to diagnose the potential cause.
Quantitative Data Summary
Proper optimization of antibody dilutions and scanner settings is critical for achieving a good signal-to-noise ratio. Use the following table as a starting point for your experiments.
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| Protein Load | 20-30 µg total lysate | 10-50 µg | May need to enrich for low-abundance proteins.[1] |
| Primary Antibody Dilution | Vendor Recommendation | 1:200 – 1:5,000 | Highly dependent on antibody affinity and protein abundance.[7][8] |
| IRDye® 800CW Secondary | 1:20,000 | 1:5,000 – 1:25,000 | Lower concentrations (higher dilutions) reduce background.[9][10] |
| Incubation Time (Primary) | 1-4 hours at RT | 1 hour (RT) to Overnight (4°C) | Overnight incubation at 4°C can increase signal for some antibodies.[7][8] |
| Incubation Time (Secondary) | 1 hour at RT | 30-60 minutes at RT | Do not exceed 1 hour to avoid increased background.[7][9][17] |
| Scanner Intensity (LI-COR) | Start at 5 or 6 | 1 - 9 | Adjust as needed to avoid saturation of strong bands.[10][18] |
Key Experimental Protocol: Fluorescent Western Blot
This protocol provides a standard methodology for performing a Western blot using an IRDye® 800CW secondary antibody.
1. Sample Preparation & Electrophoresis
-
Prepare protein lysates in a suitable lysis buffer containing protease inhibitors.[1]
-
Determine protein concentration and load 20-30 µg of total protein per lane on a polyacrylamide gel.
-
Run the gel until adequate separation is achieved. Avoid using sample buffers with bromophenol blue, as the dye can autofluoresce.[19]
2. Protein Transfer
-
Transfer proteins from the gel to a low-fluorescence PVDF membrane.[14]
-
Ensure no air bubbles are trapped between the gel and the membrane.[1]
-
After transfer, you may verify transfer efficiency with a reversible Ponceau S stain.
3. Blocking
-
Place the membrane in a clean container and add enough blocking buffer to cover it completely.
-
Use a high-quality, fluorescence-optimized blocking buffer or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBS-T).
-
Incubate for 1 hour at room temperature with gentle agitation.[20]
4. Primary Antibody Incubation
-
Dilute the primary antibody in the appropriate antibody diluent (e.g., a 1:1 mixture of blocking buffer and TBS-T).[20]
-
Pour off the blocking buffer and add the diluted primary antibody solution to the membrane.
-
Incubate for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[8]
5. Washing I
-
Pour off the primary antibody solution.
-
Rinse the membrane twice briefly with wash buffer (TBS-T or PBS-T).[20]
-
Perform four subsequent 5-minute washes with wash buffer under vigorous agitation.[8]
6. Secondary Antibody Incubation
-
Crucially, protect the membrane from light from this point forward. [9][17]
-
Dilute the IRDye® 800CW secondary antibody in the antibody diluent to the optimized concentration (e.g., 1:20,000).[7]
-
Add the diluted secondary antibody to the membrane and incubate for 1 hour at room temperature with gentle agitation.[7][17]
7. Washing II
-
Pour off the secondary antibody solution.
-
Repeat the washing steps exactly as described in step 5, ensuring the membrane is protected from light.[18][20]
8. Imaging
-
Rinse the membrane with 1X PBS or TBS (without Tween-20) to remove residual detergent.[18]
-
The membrane can be scanned while wet or after drying completely.
-
Place the membrane protein-side down on a clean scanner bed.
-
Image the blot on a compatible near-infrared imaging system, ensuring the 800 nm channel is selected.[18] Adjust intensity settings to achieve the best signal without saturation.
References
- 1. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 2. youtube.com [youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. bio-rad.com [bio-rad.com]
- 5. sinobiological.com [sinobiological.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. licorbio.com [licorbio.com]
- 8. licorbio.com [licorbio.com]
- 9. researchgate.net [researchgate.net]
- 10. lab.vanderbilt.edu [lab.vanderbilt.edu]
- 11. Western blot blocking: Best practices | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. gcf.pbrc.edu [gcf.pbrc.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. licorbio.com [licorbio.com]
- 19. Fluorescent Western Blotting | Thermo Fisher Scientific - TR [thermofisher.com]
- 20. docs.abcam.com [docs.abcam.com]
Technical Support Center: Optimizing IRDye 800CW Antibody Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during IRDye 800CW antibody labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Degree of Labeling (DOL) for an IRDye 800CW-labeled antibody?
For most applications, an optimal DOL for antibodies is between 2 and 10.[1] A lower DOL may result in a weak signal, while a higher DOL can lead to fluorescence quenching and potentially interfere with the antibody's binding affinity. For in vivo imaging studies, a lower DOL of less than 2 is often recommended to prevent rapid clearance of the antibody from the body.[2] It is advisable to determine the optimal DOL empirically for each specific antibody and application.
Q2: Which chemistry should I use for labeling my antibody with IRDye 800CW: NHS ester or maleimide (B117702)?
The choice between NHS ester and maleimide chemistry depends on the available reactive groups on your antibody and your desired labeling strategy.
-
IRDye 800CW NHS Ester reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody. This is a common and straightforward method as lysine residues are generally abundant and accessible.
-
IRDye 800CW Maleimide reacts with free sulfhydryl (-SH) groups (e.g., from cysteine residues). This method is more site-specific if you have a way to generate a limited number of free sulfhydryls, for example, by reducing the hinge-region disulfide bonds of an IgG.
Q3: What are the critical parameters to control during the labeling reaction?
Several factors can influence the efficiency of the labeling reaction:
-
pH: The pH of the reaction buffer is crucial. For NHS ester reactions, a pH of 8.3-8.5 is optimal. For maleimide reactions, a pH range of 6.5-7.5 is recommended.[3]
-
Dye-to-Antibody Molar Ratio: The molar ratio of the IRDye 800CW to the antibody will directly affect the final DOL. It is recommended to perform a titration to determine the optimal ratio for your specific antibody.
-
Antibody Concentration: A higher antibody concentration (ideally >1 mg/mL) generally leads to better labeling efficiency.
-
Reaction Time and Temperature: Typical reactions are carried out for 1-2 hours at room temperature. Longer incubation times or lower temperatures (4°C overnight) can also be used, particularly if the antibody is not stable at room temperature.[3]
-
Buffer Composition: The antibody must be in an amine-free buffer (e.g., PBS) for NHS ester labeling and a reducing agent-free buffer for maleimide labeling.
Q4: How do I remove unconjugated dye after the labeling reaction?
Unconjugated dye must be removed to ensure accurate determination of the DOL and to prevent high background in downstream applications. Common methods for purification include:
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the labeled antibody from the smaller, unconjugated dye molecules.
-
Desalting Columns: Spin columns packed with a desalting resin are a quick and convenient way to remove free dye.
-
Dialysis: While effective, dialysis is a slower method for removing unconjugated dye.
Troubleshooting Guide
This guide addresses common issues encountered during IRDye 800CW antibody labeling.
| Problem | Possible Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Suboptimal pH of the reaction buffer. For NHS ester labeling, a pH below 8.0 will result in protonated amines that are poor nucleophiles. For maleimide labeling, a pH outside the 6.5-7.5 range can reduce reactivity. | Ensure the reaction buffer is at the optimal pH (8.3-8.5 for NHS ester, 6.5-7.5 for maleimide). Use a freshly prepared buffer. |
| Presence of competing nucleophiles in the antibody buffer. Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., sodium azide) will compete with the antibody for the dye, reducing labeling efficiency. | Buffer exchange the antibody into an appropriate amine-free buffer (e.g., PBS) before labeling. | |
| Low dye-to-antibody molar ratio. An insufficient amount of dye will result in a low DOL. | Increase the molar excess of the IRDye 800CW. A titration experiment is recommended to find the optimal ratio. | |
| Inactive dye. The reactive group of the dye (NHS ester or maleimide) can hydrolyze if exposed to moisture. | Use fresh, high-quality dye. Allow the dye vial to warm to room temperature before opening to prevent condensation. Prepare the dye solution immediately before use. | |
| Insufficiently reduced antibody (for maleimide labeling). If the disulfide bonds are not adequately reduced, there will be no free sulfhydryl groups available for labeling. | Ensure complete reduction of the antibody. Optimize the concentration of the reducing agent and the incubation time. Remove the reducing agent before adding the maleimide dye. | |
| Antibody Precipitation during Labeling | High concentration of organic solvent. The IRDye 800CW is typically dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the reaction mixture can cause the antibody to precipitate. | Keep the volume of the dye solution added to the antibody to a minimum (typically less than 10% of the total reaction volume). Add the dye solution slowly while gently mixing. |
| High dye-to-antibody ratio. An excessive amount of dye can lead to over-labeling and aggregation. | Reduce the molar excess of the dye. | |
| Antibody instability. The antibody may not be stable under the labeling conditions (e.g., pH, temperature). | Perform the labeling reaction at a lower temperature (e.g., 4°C). Ensure the pH of the reaction buffer is within the stability range of your antibody. | |
| High Background in Downstream Applications | Incomplete removal of unconjugated dye. Free dye will bind non-specifically, leading to high background. | Ensure thorough purification of the labeled antibody using size exclusion chromatography or a desalting column. |
| Over-labeled antibody. A very high DOL can sometimes lead to non-specific binding. | Optimize the labeling reaction to achieve a lower DOL. |
Experimental Protocols
Protocol 1: IRDye 800CW NHS Ester Antibody Labeling
This protocol is for labeling an antibody with IRDye 800CW NHS ester, which reacts with primary amines.
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, at >1 mg/mL)
-
IRDye 800CW NHS Ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., size exclusion or desalting column)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Allow the vial of IRDye 800CW NHS Ester to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-antibody molar ratio (a 10-fold molar excess is a good starting point).
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
-
Characterization:
-
Measure the absorbance of the purified labeled antibody at 280 nm and ~774 nm (the absorbance maximum for IRDye 800CW).
-
Calculate the Degree of Labeling (DOL) using the following formula:
Where:
-
A_max is the absorbance at ~774 nm.
-
M_protein is the molecular weight of the antibody (e.g., 150,000 g/mol for IgG).
-
A_280 is the absorbance at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (typically ~0.05 for IRDye 800CW).
-
ε_dye is the molar extinction coefficient of IRDye 800CW at ~774 nm (typically ~270,000 M⁻¹cm⁻¹).
-
-
Protocol 2: IRDye 800CW Maleimide Antibody Labeling
This protocol is for labeling an antibody with IRDye 800CW maleimide, which reacts with free sulfhydryl groups generated by reducing disulfide bonds.
Materials:
-
Antibody (in a suitable buffer, e.g., PBS)
-
Reducing agent (e.g., DTT or TCEP)
-
IRDye 800CW Maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 6.5-7.5
-
Purification column (e.g., size exclusion or desalting column)
-
Spectrophotometer
Procedure:
-
Antibody Reduction:
-
Dissolve the antibody in the Reaction Buffer.
-
Add a 20-fold molar excess of the reducing agent (e.g., DTT).
-
Incubate for 30 minutes at room temperature.
-
Remove the excess reducing agent using a desalting column equilibrated with Reaction Buffer.
-
-
Dye Preparation:
-
Allow the vial of IRDye 800CW Maleimide to warm to room temperature.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF immediately before use.
-
-
Labeling Reaction:
-
Immediately after removing the reducing agent, add a 10 to 20-fold molar excess of the IRDye 800CW Maleimide stock solution to the reduced antibody.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unconjugated dye by passing the reaction mixture through a purification column equilibrated with PBS.
-
-
Characterization:
-
Measure the absorbance of the purified labeled antibody at 280 nm and ~774 nm.
-
Calculate the DOL as described in Protocol 1.
-
Visualizations
Caption: General workflow for IRDye 800CW antibody labeling.
Caption: Troubleshooting decision tree for low DOL.
References
- 1. [Effects of pH on the properties of colloidal gold labeling monoclonal antibody] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracking Antibody Distribution with Near-Infrared Fluorescent Dyes: Impact of Dye Structure and Degree of Labeling on Plasma Clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. licorbio.com [licorbio.com]
Technical Support Center: Minimizing Background Fluorescence in IRDye 800CW In Vivo Imaging
Welcome to the technical support center for IRDye® 800CW near-infrared (NIR) fluorescent dye imaging. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to help minimize background fluorescence and enhance signal-to-noise ratios in preclinical in vivo imaging studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence in 800CW in vivo imaging?
A1: Background fluorescence in the near-infrared (NIR) spectrum, particularly around 800 nm, is generally low compared to the visible spectrum.[1][2][3] However, several factors can contribute to unwanted background signals:
-
Animal Diet: Standard rodent chow containing alfalfa and chlorophyll (B73375) is a major contributor to autofluorescence in the gastrointestinal (GI) tract.[4][5][6][7][8] Chlorophyll and other plant-based components fluoresce in the 700 nm channel, and their emission tails can extend into the 800 nm range, creating significant background noise.[8][9][10]
-
Endogenous Fluorophores: While less pronounced in the NIR range, some native tissue molecules (endogenous fluorophores) like collagen, elastin, and heme-metabolic products can contribute to autofluorescence.[11][12]
-
Unbound Imaging Agent: Incomplete clearance of the unconjugated IRDye 800CW or dye-conjugated molecules from the bloodstream and non-target tissues will result in high background signal across the animal.[13]
-
Imaging System Components: Optical components within the imaging system can sometimes generate background fluorescence.[11]
Q2: How significantly does diet impact background fluorescence, and what can be done to mitigate it?
A2: Diet is one of the most critical factors influencing background fluorescence, particularly in the abdominal region.
-
Impact: Standard diets containing alfalfa can produce intense autofluorescence from intestinal contents, which can obscure the signal from the targeted probe.[4][6][7] This signal is most prominent in the 700 nm channel but can still interfere with 800 nm imaging.[7][9]
-
Mitigation: Switching animals to a purified, alfalfa-free diet is a highly effective strategy.[4][6][7][8][14] These diets produce negligible fluorescent signals in both the 700 nm and 800 nm channels.[9] A "washout" period of at least 4 days is recommended to allow for the clearance of the regular chow from the GI tract.[6][7][9]
Q3: I'm still seeing high background even after using an alfalfa-free diet. What else could be the cause?
A3: If diet has been addressed, consider these other potential causes:
-
Insufficient Clearance Time: The imaging agent may not have had enough time to clear from non-target tissues and the circulatory system. The optimal imaging time point depends on the specific characteristics of the labeled molecule (e.g., antibody, peptide, small molecule).[13]
-
Probe Stability: The IRDye 800CW may have dissociated from your targeting molecule (e.g., antibody), resulting in the circulation of free dye, which has different clearance characteristics.[15]
-
Non-Specific Binding: The conjugated probe might be binding non-specifically to tissues. This can be due to the properties of the targeting molecule itself or issues with the conjugation chemistry.[16]
-
Incorrect Probe Concentration: Injecting an excessive concentration of the imaging agent can lead to saturated signals and high background.[16][17]
Q4: What is the optimal time to image after injecting an IRDye 800CW-conjugated antibody to maximize the signal-to-background ratio?
A4: The optimal imaging time for antibody conjugates is typically between 24 and 96 hours post-injection (hpi). This extended period allows the large antibody molecule to accumulate at the target site while the unbound conjugate clears from the circulation and non-target tissues. For example, studies with IRDye800CW-nimotuzumab showed peak tumor uptake at 4 days (96 hpi).[15] However, the exact timing should be empirically determined for each specific antibody-antigen system, as clearance rates and binding kinetics can vary.[13][15]
Troubleshooting Guides
Guide 1: High Background in the Gastrointestinal (GI) Tract
This guide helps you troubleshoot and resolve high fluorescence signals originating from the abdominal region.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Standard Rodent Diet | Switch animals to a purified, alfalfa-free diet for at least 4-7 days prior to imaging.[6][7][9][14] | A significant reduction in abdominal autofluorescence.[4][8] |
| Coprophagy (Feces Intake) | If background persists, consider changing the cage bedding and housing animals in a way that minimizes feces intake, as this can reintroduce fluorescent material.[4] | Further reduction in GI tract signal. |
| Probe Excretion Pathway | If the probe is known to be cleared through the hepatobiliary system, signal in the liver and intestines is expected. Image at later time points to allow for clearance. | Signal in the GI tract will diminish over time as the probe is excreted. |
Protocol: Implementing a Low-Fluorescence Diet
-
Diet Selection: Choose a commercially available purified diet that is certified to be low in fluorescent components (e.g., AIN-93G or AIN-93M).[9] These diets replace alfalfa and other fluorescent grains with refined ingredients.[18]
-
Washout Period: At least four days before injecting the imaging agent, replace the standard chow with the purified diet.[6][7][9] For optimal results, a 7-day period is recommended.
-
Husbandry: Change the cage and all bedding when switching diets to remove residual chow pellets and feces.
-
Verification: Before injecting the probe, perform a baseline fluorescence scan of the animal to confirm that the background signal from the abdomen has been minimized.
Guide 2: Generalized High Background (Non-Specific Signal)
This guide addresses issues where a high background signal is observed across the entire animal, not just localized to the GI tract.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Clearance | Increase the time between probe injection and imaging. Perform a time-course experiment (e.g., image at 6, 24, 48, 72, 96 hpi) to determine the optimal imaging window where the target signal is high and background is low.[13][15] | Improved signal-to-background ratio at later time points. |
| Excessive Probe Dose | Perform a dose-response study to find the lowest effective dose of the imaging agent that provides a strong target signal without saturating the system or causing high background.[17] | Reduced overall background fluorescence. |
| Unstable Conjugate / Free Dye | Verify the stability of your dye-conjugated molecule using methods like SDS-PAGE or HPLC before in vivo use. Ensure unincorporated dye was removed after labeling.[19] | Confirmation that the signal is from the targeted probe, not free dye. |
| Non-Specific Binding | Include a control group injected with a non-targeting molecule (e.g., an isotype control IgG) labeled with IRDye 800CW.[15] | This will help differentiate between target-specific accumulation and non-specific probe uptake. |
Quantitative Data Summary: Diet Impact on Autofluorescence
The choice of diet dramatically affects background signal. The table below summarizes the relative fluorescence signals from various diet types.
| Diet Type | Key Ingredients | Relative 700 nm Signal | Relative 800 nm Signal | Suitability for Imaging |
| Standard Chow | Contains alfalfa, soybean meal, fishmeal[9] | Very High | Low but Measurable[9] | Poor, causes significant interference[6][7][9] |
| Grain-Based (Alfalfa-Free) | Corn, wheat, soybean meal[9] | Medium | Very Low | Good, but some background may persist[9] |
| Purified Diet | Refined ingredients (e.g., casein, starch)[18] | Negligible | Negligible[9] | Excellent, highly recommended[4][9] |
Data compiled from studies by LI-COR Biosciences and Inoue et al.[4][6][9]
Visualized Workflows and Logic
Troubleshooting Workflow for High Background Fluorescence
This decision tree provides a logical workflow for identifying and resolving the cause of high background fluorescence in your 800CW imaging experiments.
Caption: Troubleshooting decision tree for high background.
Experimental Workflow for In Vivo Imaging with 800CW
This diagram outlines the key steps in a typical in vivo imaging experiment, highlighting points where background fluorescence can be minimized.
Caption: Standard workflow for minimizing background.
Sources of In Vivo Fluorescence Signal
This diagram illustrates the relationship between the desired signal and potential sources of background noise.
Caption: Components of the total fluorescence signal.
References
- 1. content.protocols.io [content.protocols.io]
- 2. youtube.com [youtube.com]
- 3. licorbio.com [licorbio.com]
- 4. Diet and abdominal autofluorescence detected by in vivo fluorescence imaging of living mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo dynamic imaging of intestinal motions using diet-related autofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. inotiv.com [inotiv.com]
- 7. insights.envigo.com [insights.envigo.com]
- 8. researchgate.net [researchgate.net]
- 9. labdiet.com [labdiet.com]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. spiedigitallibrary.org [spiedigitallibrary.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescence-mediated Tomography for the Detection and Quantification of Macrophage-related Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. biotium.com [biotium.com]
- 18. labanimal.co.kr [labanimal.co.kr]
- 19. Pre-clinical study of IRDye800CW-nimotuzumab formulation, stability, pharmacokinetics, and safety - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Photostability Issues of 800CW in Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the near-infrared (NIR) fluorophore, 800CW. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common photostability challenges encountered during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is 800CW and why is it used in microscopy?
A1: IRDye® 800CW is a near-infrared (NIR) fluorescent dye commonly used in various microscopy applications, including fluorescence microscopy and in vivo imaging.[1][2] Its excitation and emission maxima are approximately 774 nm and 789 nm, respectively, placing it within the NIR window (700-900 nm).[3] This spectral range is advantageous for biological imaging because it minimizes autofluorescence from tissues and reduces light scattering, allowing for deeper tissue penetration and a better signal-to-noise ratio.[4]
Q2: What is photobleaching and why is it a concern with 800CW?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light, leading to a loss of its ability to fluoresce.[5] This results in a diminished signal during the course of an imaging experiment. While IRDye 800CW is known for its relatively high photostability compared to other cyanine (B1664457) dyes like Cy7, it is not immune to photobleaching, especially under high-intensity laser illumination or during long-term time-lapse imaging.[3][6]
Q3: What are the common signs of 800CW photostability issues in my microscopy images?
A3: The most common indications of photostability problems include:
-
Rapid signal decay: A noticeable decrease in fluorescence intensity over a short period of continuous imaging.
-
Poor signal-to-noise ratio (SNR): As the signal fades, the background noise becomes more prominent, reducing the quality of your images.
-
Inconsistent fluorescence intensity: When imaging multiple fields of view or conducting time-lapse experiments, you may observe a progressive decrease in brightness.
Q4: Can the local environment of the 800CW molecule affect its photostability?
A4: Yes, the microenvironment surrounding the fluorophore can significantly influence its photostability. Factors such as the pH of the buffer, the presence of reactive oxygen species (ROS), and the proximity to other fluorophores (self-quenching) can all impact the rate of photobleaching.[1] For instance, the fluorescence lifetime of IRDye 800CW has been shown to vary in different solvents and pH conditions.[1]
Troubleshooting Guide: Dealing with 800CW Photostability Issues
This guide provides a systematic approach to diagnosing and resolving common photostability problems with 800CW in your microscopy experiments.
Issue 1: Rapid Loss of 800CW Signal During Imaging
Cause: This is a classic sign of photobleaching, likely caused by excessive excitation light intensity or prolonged exposure.
Troubleshooting Steps:
-
Reduce Excitation Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio. It's a common practice to start with a low laser power and gradually increase it until a satisfactory signal is achieved.[5]
-
Decrease Exposure Time: Use the shortest possible camera exposure time that still allows for clear image acquisition.[5]
-
Minimize Illumination Time: Only expose the sample to the excitation light when actively acquiring an image. Use the shutter to block the light path during periods of inactivity. For finding the region of interest, consider using a lower magnification objective or a transmitted light channel if possible.
-
Use a More Sensitive Detector: A high-sensitivity detector, such as an electron-multiplying CCD (EMCCD) or a scientific CMOS (sCMOS) camera, can detect weaker signals, allowing you to reduce the excitation intensity.[7]
-
Employ Antifade Reagents: Incorporate an antifade mounting medium into your sample preparation. These reagents contain chemicals that scavenge reactive oxygen species, which are major contributors to photobleaching.[8][9]
Logical Workflow for Troubleshooting Rapid Signal Loss
A step-by-step troubleshooting workflow for addressing rapid signal loss.
Issue 2: High Background Noise Obscuring 800CW Signal
Cause: High background can be a result of several factors including autofluorescence from the sample or imaging medium, non-specific binding of the 800CW conjugate, or using excessive dye concentrations.
Troubleshooting Steps:
-
Optimize Staining Protocol: Ensure that your staining protocol includes adequate washing steps to remove unbound 800CW conjugate.
-
Use a Blocking Step: For immunofluorescence applications, use an appropriate blocking buffer to prevent non-specific antibody binding.
-
Optimize Dye Concentration: Titrate your 800CW conjugate to determine the optimal concentration that provides a strong signal with minimal background. Higher concentrations can lead to aggregation and quenching.[3]
-
Spectral Unmixing: If your imaging system has this capability, use spectral unmixing to separate the 800CW signal from the autofluorescence background based on their distinct emission spectra.
-
Choose the Right Imaging Medium: For live-cell imaging, use a low-autofluorescence imaging medium.
Signaling Pathway of Photobleaching
Simplified Jablonski diagram illustrating the photobleaching process.
Quantitative Data Summary
The following tables summarize key photophysical properties of 800CW and a qualitative comparison with other common NIR dyes. Obtaining precise quantitative photobleaching rates is highly dependent on specific experimental conditions.
Table 1: Photophysical Properties of IRDye 800CW
| Property | Value | Reference |
| Excitation Maximum (nm) | ~774 | [3] |
| Emission Maximum (nm) | ~789 | [3] |
| **Molar Extinction Coefficient (cm⁻¹M⁻¹) ** | ~240,000 | [3] |
| Quantum Yield | ~0.09-0.12 | [4] |
| Fluorescence Lifetime (ns) | ~0.5 - 1.1 | [1] |
Table 2: Qualitative Photostability Comparison of NIR Dyes
| Feature | IRDye 800CW | Alexa Fluor 790 | Cy7 |
| Relative Photostability | High | High | Lower |
| Tendency for Aggregation | Lower | Lower | Higher |
Note: The photostability and tendency for aggregation can be influenced by factors such as the conjugation partner and the local chemical environment.[3] Studies have indicated that Alexa Fluor dyes are generally more resistant to photobleaching than Cy dyes.[3][6]
Experimental Protocols
Protocol 1: Measuring the Photobleaching Rate of 800CW in Microscopy
This protocol provides a general framework for quantifying the photobleaching rate of 800CW using a confocal or widefield fluorescence microscope.
Objective: To determine the photobleaching kinetics of 800CW under specific imaging conditions.
Materials:
-
800CW-labeled sample (e.g., fixed cells, tissue section)
-
Mounting medium (with and without antifade reagent for comparison)
-
Fluorescence microscope with a suitable NIR laser line (e.g., 780 nm) and a sensitive detector
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation: Prepare your 800CW-labeled sample as you would for a standard imaging experiment. Mount the sample in the desired medium.
-
Microscope Setup:
-
Turn on the microscope and allow the laser to stabilize.
-
Select an appropriate objective for your sample.
-
Set the excitation laser to the desired power level. It is crucial to keep this consistent throughout the experiment.
-
Set the detector gain and offset to obtain a bright, but not saturated, initial image.
-
-
Image Acquisition:
-
Select a region of interest (ROI) that is representative of your sample.
-
Acquire a time-lapse series of images of the ROI. The interval between images and the total duration of the acquisition will depend on how quickly the signal fades. A good starting point is to acquire an image every 5-10 seconds for 5-10 minutes.
-
It is critical to maintain continuous illumination of the ROI during the entire time-lapse acquisition to measure the photobleaching rate under constant exposure.
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI within the fluorescently labeled structure and a background ROI in an area with no signal.
-
Measure the mean fluorescence intensity within the signal ROI and the background ROI for each time point.
-
Subtract the mean background intensity from the mean signal intensity for each time point to correct for background noise.
-
Normalize the background-corrected intensity values by dividing each value by the intensity of the first time point.
-
Plot the normalized intensity as a function of time.
-
Fit the resulting decay curve to an exponential function (e.g., a single or double exponential decay) to determine the photobleaching rate constant(s) and the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).
-
Experimental Workflow for Measuring Photobleaching Rate
Workflow for quantifying the photobleaching rate of 800CW.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming Photobleaching and Phototoxicity in Imaging [oxinst.com]
- 8. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Solving Solubility Problems with 800CW Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with 800CW conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary solvents for dissolving IRDye 800CW NHS ester or Maleimide dye before conjugation?
A1: IRDye 800CW NHS ester and Maleimide dyes can be dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or water.[1][2] For NHS esters, dissolving the dye in DMSO is often preferred as it is stable for up to two weeks when stored at -20°C, protected from light and moisture.[1] Dye solubilized in water should be used immediately and any unused portion discarded.[1]
Q2: My purified 800CW conjugate has precipitated out of solution. What are the common causes?
A2: Precipitation of 800CW conjugates can be caused by several factors:
-
High Degree of Labeling (DOL): Over-labeling an antibody or protein with the hydrophobic 800CW dye can significantly decrease the conjugate's solubility.
-
Inappropriate Buffer Conditions: The pH and ionic strength of the storage buffer can greatly impact conjugate solubility. For many antibodies, solubility is lower at a pH near their isoelectric point (pI).
-
Suboptimal Storage Temperature: Freeze-thaw cycles can lead to aggregation and precipitation.[3]
-
High Conjugate Concentration: Concentrated solutions of antibody conjugates are more prone to aggregation.
-
Presence of Aggregates in the Starting Material: If the initial antibody or protein solution contains aggregates, these can act as seeds for further aggregation after conjugation.
Q3: What is the recommended storage procedure for 800CW conjugates to maintain solubility?
A3: For long-term storage, it is recommended to store 800CW conjugates at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles. The addition of a cryoprotectant like glycerol (B35011) to a final concentration of 50% can help prevent the formation of ice crystals and maintain the conjugate in a liquid state at -20°C.[3] For short-term storage, 4°C is acceptable for up to a few weeks.[3][4] All stored conjugates should be protected from light to prevent photobleaching of the 800CW dye.[4]
Q4: Can the Degree of Labeling (DOL) affect the solubility of my 800CW conjugate?
A4: Yes, the Degree of Labeling (DOL) can significantly impact the solubility of your 800CW conjugate. A higher DOL introduces more hydrophobic dye molecules onto the protein's surface, which can lead to increased aggregation and decreased solubility. One study on cetuximab-IRDye800CW conjugates found that a DOL of greater than 1 resulted in altered biodistribution, including increased liver uptake, which can be an indicator of aggregation.[5] Therefore, it is crucial to control the DOL during the conjugation reaction to maintain the solubility and biological activity of the conjugate.
Troubleshooting Guides
Problem 1: Precipitate observed after reconstituting lyophilized 800CW conjugate.
-
Possible Cause: The lyophilized powder may not have fully dissolved, or the reconstitution buffer is not optimal.
-
Troubleshooting Steps:
-
Gentle Agitation: After adding the reconstitution buffer (e.g., sterile distilled water or PBS), gently mix by inverting the vial.[6]
-
Allow Time for Dissolution: Let the solution stand at room temperature for at least 30 minutes to allow for complete dissolution.[6]
-
Centrifugation: If the solution is not completely transparent, centrifuge the vial at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any insoluble aggregates.[6] Carefully collect the supernatant.
-
Buffer Optimization: If precipitation persists, consider reconstituting in a different buffer with a pH further from the protein's isoelectric point or with a different ionic strength.
-
Problem 2: 800CW conjugate precipitates during storage at 4°C.
-
Possible Cause: The storage buffer is not optimal for the conjugate's stability at that concentration, or the conjugate is prone to aggregation over time.
-
Troubleshooting Steps:
-
Buffer Exchange: Exchange the conjugate into a different buffer. Common choices include phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or HEPES buffer. The optimal pH and salt concentration should be empirically determined for your specific conjugate.
-
Add Excipients: Consider adding stabilizing excipients to the storage buffer. Sugars (e.g., sucrose, trehalose) and amino acids (e.g., arginine, glycine) can help prevent aggregation. Surfactants like Polysorbate 20 (Tween 20) at low concentrations (e.g., 0.01-0.1%) can also improve solubility.
-
Optimize Concentration: Store the conjugate at a lower concentration if possible.
-
Aliquot and Freeze: For long-term storage, aliquot the conjugate into single-use volumes and store at -20°C or -80°C with a cryoprotectant like 50% glycerol.
-
Problem 3: The 800CW conjugate solution appears cloudy or opalescent.
-
Possible Cause: Formation of soluble aggregates or high molecular weight species.
-
Troubleshooting Steps:
-
Size Exclusion Chromatography (SEC): Analyze the conjugate by SEC-HPLC to determine the extent of aggregation. This will allow you to quantify the percentage of monomer, dimer, and higher-order aggregates.
-
Filtration: For immediate use, you may be able to remove larger aggregates by filtering the solution through a low protein-binding 0.22 µm syringe filter. However, this will not remove smaller soluble aggregates.
-
Optimize Labeling Reaction: Review your conjugation protocol. A high DOL is a common cause of aggregation. Reduce the molar ratio of dye to protein in your next labeling reaction.
-
Purification Method: Ensure your purification method (e.g., dialysis, desalting column) is effectively removing unconjugated dye and any small aggregates formed during the reaction.[1]
-
Data Presentation
Table 1: Spectral Properties of IRDye 800CW in Different Solvents
| Solvent | Excitation Max (nm) | Emission Max (nm) |
| PBS | 778 | 795 |
Data sourced from product information sheets.[3][6]
Table 2: Impact of IRDye 800CW Degree of Labeling (DOL) on Cetuximab Biodistribution in Mice (%ID/g)
| Degree of Labeling (DOL) | Blood | Liver |
| 0 | 15.4 ± 1.3 | 15.3 ± 3.3 |
| 1.5 | 13.8 ± 0.8 | 22.2 ± 4.2 |
| 2.5 | 7.4 ± 0.4 | 42.9 ± 5.4 |
| 5.0 | 1.5 ± 0.3 | 67.5 ± 10.5 |
This table summarizes data from a study by van der Meel et al. (2011), which suggests that a higher DOL leads to increased liver uptake, a potential indicator of conjugate aggregation and altered pharmacokinetics.[5]
Experimental Protocols
Protocol 1: General Procedure for Labeling Antibodies with IRDye 800CW NHS Ester
-
Antibody Preparation:
-
Prepare the antibody in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 8.5.[1]
-
Ensure the antibody concentration is between 1-10 mg/mL.
-
-
Dye Preparation:
-
Dissolve the lyophilized IRDye 800CW NHS ester in anhydrous DMSO to a concentration of 10-20 mg/mL.[1]
-
-
Conjugation Reaction:
-
Purification:
-
Remove unconjugated dye and purify the conjugate using a desalting spin column or by dialysis against PBS.[1]
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and 778 nm.
-
Visualizations
Caption: Workflow for 800CW Conjugation.
Caption: Troubleshooting Conjugate Precipitation.
References
- 1. licorbio.com [licorbio.com]
- 2. shop.licorbio.com [shop.licorbio.com]
- 3. licorbio.com [licorbio.com]
- 4. shop.licorbio.com [shop.licorbio.com]
- 5. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
Technical Support Center: IRDye® 800CW NHS Ester Conjugation
Welcome to the technical support center for IRDye® 800CW NHS Ester conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating IRDye® 800CW NHS Ester to a primary amine?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1] A pH range of 8.3-8.5 is most commonly recommended as an ideal starting point.[2][3][4] This pH provides a crucial balance: it is high enough to ensure that a sufficient amount of the primary amine groups on the target molecule are deprotonated and therefore nucleophilic and reactive, yet it is not so high as to cause rapid hydrolysis of the NHS ester.[1][5]
Q2: How does pH affect the IRDye® 800CW NHS Ester conjugation reaction?
The pH of the reaction buffer is a critical parameter that influences two competing reactions:
-
Amine Reactivity: At a pH below their pKa (around 10.5 for the lysine (B10760008) side chain), primary amines are predominantly protonated (-NH3+) and are not reactive nucleophiles.[5] As the pH increases, more amine groups become deprotonated (-NH2), increasing their reactivity towards the NHS ester.[5]
-
NHS Ester Hydrolysis: IRDye® 800CW NHS Ester is susceptible to hydrolysis, where it reacts with water to become a non-reactive carboxylic acid.[1] The rate of this hydrolysis reaction increases significantly with higher pH.[5][6] At pH 8.6 and 4°C, the half-life of a typical NHS ester can be as short as 10 minutes.[7][8]
Therefore, the optimal pH is a compromise that maximizes amine reactivity while minimizing NHS ester hydrolysis.
Q3: Which buffers are recommended for the conjugation reaction?
It is essential to use a buffer that does not contain primary amines, which would compete with the target molecule for reaction with the dye.[1][9] Recommended buffers include:
-
Phosphate-buffered saline (PBS)[1]
-
Sodium bicarbonate or carbonate buffers[1]
-
HEPES buffers[1]
-
Borate buffers[1]
A 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer at a pH of 8.3-8.5 is a common choice.[2][3][5]
Q4: Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, should be avoided as they will compete with the conjugation reaction and reduce efficiency.[1][10] If your protein of interest is in a buffer containing these reagents, a buffer exchange step is necessary before starting the conjugation.[1][10]
Q5: How should I prepare and handle the IRDye® 800CW NHS Ester?
IRDye® 800CW NHS Ester is sensitive to moisture.[1] It should be stored at -20°C in a desiccated environment.[1] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1] It is highly recommended to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[1][3] Stock solutions in DMSO can be stored for up to two weeks at -20°C, protected from light and moisture, while aqueous solutions should be used immediately and discarded after one use.[11]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is a common issue that can be resolved by systematically evaluating the reaction components and conditions.
| Possible Cause | Recommended Solution |
| Suboptimal pH | Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[2][3] A pH that is too low will result in unreactive, protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[5] |
| Hydrolyzed IRDye® 800CW NHS Ester | Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[1] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1] |
| Presence of Competing Amines | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[1][10] If your protein solution contains such buffers or other amine-containing additives like sodium azide, perform a buffer exchange via dialysis or a desalting column prior to conjugation.[1][11] |
| Low Protein Concentration | The hydrolysis of the NHS ester is a more significant competitor in dilute protein solutions.[1] If possible, increase the concentration of your protein to 1-10 mg/mL to favor the conjugation reaction.[1][5] |
| Incorrect Molar Ratio | The optimal molar ratio of dye to protein can vary. Start with a 5- to 20-fold molar excess of the NHS ester over the protein.[5] For antibodies, a final dye-to-protein ratio of 1:1 to 2:1 is often targeted.[11] It may be necessary to perform small-scale pilot reactions with varying molar ratios to determine the optimal condition.[5] |
Data Presentation
The efficiency of an NHS ester conjugation is a trade-off between amine reactivity and ester stability, both of which are pH-dependent.
Table 1: Influence of pH on NHS Ester Conjugation Components
| pH | Primary Amine Reactivity | NHS Ester Stability (Hydrolysis Rate) | Relative Conjugation Efficiency |
| < 6.5 | Very Low (amines are protonated) | High (hydrolysis is slow) | Very Low |
| 7.0 - 7.5 | Moderate | Moderate (half-life of hours)[7][8] | Moderate |
| 8.0 - 8.5 | High (amines are deprotonated) | Lower (hydrolysis is faster) | Optimal |
| > 9.0 | High | Very Low (half-life of minutes)[12] | Low to Very Low |
This table presents the general trend for NHS ester conjugations based on established chemical principles.
Experimental Protocols
Protocol 1: Standard Conjugation of IRDye® 800CW NHS Ester to an Antibody
This protocol is a general guideline for labeling an IgG antibody.
-
Prepare the Antibody Solution:
-
Prepare the IRDye® 800CW NHS Ester Solution:
-
Perform the Conjugation Reaction:
-
Calculate the required volume of the dye solution. For an IgG antibody (~150 kDa), a final dye-to-protein ratio of 1:1 to 2:1 is often desired.[11]
-
Add the calculated amount of the dye solution to the antibody solution while gently vortexing.[5]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[11][13][14]
-
-
Purify the Conjugate:
Protocol 2: Experiment to Determine Optimal pH
-
Set up Parallel Reactions:
-
Prepare a series of reaction buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, 9.0) using a suitable amine-free buffer system (e.g., phosphate or bicarbonate).
-
Aliquot your protein into each of the different pH buffers.
-
-
Perform Conjugation:
-
For each pH condition, add the same molar excess of freshly prepared IRDye® 800CW NHS Ester.
-
Incubate all reactions under identical conditions (time, temperature, light protection).
-
-
Purify and Analyze:
-
Purify each conjugate using identical methods (e.g., individual desalting columns) to remove free dye.
-
Determine the degree of labeling (DOL) for each conjugate by measuring the absorbance at 280 nm (for the protein) and ~778 nm (for the IRDye® 800CW).[11]
-
Compare the DOL across the different pH conditions to identify the optimum.
-
Visualizations
Caption: Chemical reaction of IRDye® 800CW NHS Ester with a primary amine.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. licorbio.com [licorbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of panitumumab-IRDye800 conjugate as a fluorescence imaging probe for EGFR-expressing cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Post-Labeling Purification of 800CW Conjugates
Welcome to the technical support center for the removal of unconjugated IRDye® 800CW dye following the labeling of proteins, antibodies, and peptides. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the highest purity of your fluorescently labeled biomolecules.
Introduction
After covalently labeling a biomolecule with IRDye® 800CW, it is crucial to remove any unconjugated (free) dye. Residual free dye can lead to high background fluorescence, inaccurate quantification, and non-specific signals in downstream applications. This guide outlines the most common and effective purification methods: Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).
Frequently Asked Questions (FAQs)
Q1: Which purification method is best for my 800CW-labeled biomolecule?
The optimal method depends on the molecular weight of your biomolecule, sample volume, and desired purity.
-
Size Exclusion Chromatography (SEC) , particularly with desalting columns like PD-10, is ideal for rapid removal of free dye from proteins and antibodies.[1][2] It is a quick and efficient method for smaller sample volumes.
-
Dialysis is a gentle method suitable for larger sample volumes and is effective for removing small molecules like unconjugated dyes.[3] However, it is a time-consuming process.
-
Tangential Flow Filtration (TFF) is a scalable and efficient method for concentrating and purifying large volumes of biomolecules, making it well-suited for process development and manufacturing environments.[4][5]
Q2: Why am I seeing high background fluorescence in my imaging experiment even after purification?
High background fluorescence is often due to residual free dye. Consider the following:
-
Incomplete Dye Removal: The chosen purification method may not have been sufficient. For example, a single pass through a desalting column might not be enough if the initial free dye concentration is very high.
-
Antibody Concentration: Using too high a concentration of the labeled antibody in your experiment can also contribute to high background.
-
Insufficient Blocking: In immunoassays, inadequate blocking of non-specific binding sites can lead to high background.
-
Autofluorescence: The sample itself may exhibit natural fluorescence.
Q3: How do I choose the correct molecular weight cut-off (MWCO) for my dialysis membrane?
Select a dialysis membrane with a MWCO that is significantly smaller than the molecular weight of your labeled biomolecule but large enough to allow the free dye to pass through. For most antibodies (e.g., IgG, ~150 kDa), a 12-14 kDa MWCO membrane is appropriate for removing unconjugated IRDye 800CW (MW ~1.2 kDa).
Q4: Can I use the same purification protocol for a small peptide and a large antibody labeled with 800CW?
While the principles are the same, the specifics of the protocol will differ. For a small peptide, you will need a purification method with a much smaller pore size or different selectivity than for a large antibody. For peptides, reverse-phase HPLC is often the method of choice for achieving high purity. For antibodies, SEC and dialysis are more common.
Purification Method Comparison
The following table provides a comparative overview of the three main purification methods.
| Feature | Size Exclusion Chromatography (Desalting Columns) | Dialysis | Tangential Flow Filtration (TFF) |
| Principle | Separation based on molecular size. | Diffusion across a semi-permeable membrane. | Size-based separation using a membrane and tangential flow. |
| Primary Use | Rapid buffer exchange and removal of small molecules. | Buffer exchange and removal of small molecules from larger volumes. | Concentration, diafiltration, and purification of large sample volumes. |
| Processing Time | Fast (minutes to an hour). | Slow (hours to overnight). | Fast and efficient for large volumes. |
| Sample Volume | Small to medium (µL to a few mL). | Small to large (mL to Liters). | Medium to very large (mL to thousands of Liters). |
| Protein Recovery | Typically high (>90%). | High, but potential for sample loss with dilute samples. | High, typically >95%. |
| Dye Removal Efficiency | High, often >95% with a single pass. | High, dependent on the number of buffer changes. | Very high, can achieve >99% removal. |
| Scalability | Limited. | Scalable. | Highly scalable. |
Detailed Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) using a PD-10 Desalting Column
This protocol is suitable for purifying 1.0 to 2.5 mL of labeled antibody solution.
Materials:
-
PD-10 Desalting Column (e.g., GE Healthcare)
-
Equilibration Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Collection tubes (15 mL)
-
Column stand
Procedure:
-
Column Preparation: Remove the top cap of the PD-10 column and pour off the storage solution. Cut the sealed end at the bottom.
-
Equilibration: Place the column in a collection tube. Add 10 mL of Equilibration Buffer to the column and allow it to drain completely by gravity. Repeat this step three more times, discarding the flow-through each time. This ensures the column is fully equilibrated with your buffer.
-
Sample Application: Place the column in a new collection tube. Carefully apply your 1.0 - 2.5 mL sample of 800CW-labeled antibody to the center of the column bed.
-
Elution: Allow the sample to fully enter the column bed. Once the sample has entered the gel, add 3.5 mL of Equilibration Buffer to the column. The purified, labeled antibody will elute from the column, while the smaller, unconjugated dye will be retained in the column matrix.
-
Collection: Collect the eluate containing your purified antibody. The colored, unconjugated dye will be visible as a separate, slower-migrating band.
Protocol 2: Dialysis for 800CW-Labeled Antibodies
This protocol is suitable for purifying larger volumes of labeled antibodies.
Materials:
-
Dialysis tubing or cassette with a 12-14 kDa MWCO
-
Dialysis Buffer (e.g., PBS, pH 7.4)
-
Large beaker (e.g., 2-4 L)
-
Magnetic stir plate and stir bar
-
Cold room or refrigerator (4°C)
Procedure:
-
Membrane Preparation: Prepare the dialysis tubing or cassette according to the manufacturer's instructions. This usually involves rinsing with DI water.
-
Sample Loading: Load your 800CW-labeled antibody solution into the dialysis tubing/cassette, ensuring no air bubbles are trapped. Securely close the ends.
-
Dialysis (First Exchange): Place the loaded dialysis tubing/cassette into a beaker containing at least 200 times the sample volume of cold (4°C) Dialysis Buffer. Place the beaker on a magnetic stir plate and stir gently at 4°C for at least 4 hours.
-
Dialysis (Second Exchange): Change the Dialysis Buffer and continue to dialyze for another 4 hours or overnight at 4°C.
-
Dialysis (Final Exchange): For maximum purity, perform a third buffer exchange and dialyze for an additional 4 hours.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer. Gently remove the purified, labeled antibody solution.
Protocol 3: Tangential Flow Filtration (TFF) for Purification of 800CW-Labeled Antibodies
This protocol provides a general guideline for using TFF for purification and is highly scalable. Specific parameters will need to be optimized for your particular system and biomolecule.
Materials:
-
TFF system with a pump and reservoir
-
TFF cassette with an appropriate MWCO (e.g., 30 kDa for an antibody)
-
Diafiltration Buffer (e.g., PBS, pH 7.4)
-
Pressure gauges
Procedure:
-
System Preparation: Set up the TFF system according to the manufacturer's instructions. Flush the system with water and then with Diafiltration Buffer to remove any storage solutions and to equilibrate the membrane.
-
Sample Loading: Add your 800CW-labeled antibody solution to the reservoir.
-
Concentration (Optional): If your sample is dilute, you can first concentrate it by running the TFF system in concentration mode until the desired volume is reached.
-
Diafiltration: Begin diafiltration by adding Diafiltration Buffer to the reservoir at the same rate as the permeate is being removed. This maintains a constant volume while exchanging the buffer and removing the unconjugated dye. A common practice is to perform 5-7 diavolumes to ensure complete removal of small molecules.
-
Final Concentration: After diafiltration, concentrate the sample to the desired final volume.
-
Sample Recovery: Recover the purified and concentrated 800CW-labeled antibody from the system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery | SEC: Protein adsorption to the column matrix. Dialysis: Protein precipitation or non-specific binding to the membrane. TFF: Protein aggregation or adsorption to the membrane. | SEC: Ensure the buffer contains sufficient salt (e.g., 150 mM NaCl) to minimize ionic interactions. Dialysis: Perform dialysis at 4°C. Ensure the buffer composition is optimal for protein stability. TFF: Optimize the cross-flow rate and transmembrane pressure to minimize shear stress. Consider using a different membrane material. |
| Residual Free Dye Detected | SEC: Column overloading or insufficient separation. Dialysis: Insufficient buffer exchanges or dialysis time. TFF: Incomplete diafiltration (insufficient diavolumes). | SEC: Do not exceed the recommended sample volume for the column. Consider a second pass through the column. Dialysis: Increase the number of buffer exchanges and/or the duration of dialysis. TFF: Increase the number of diavolumes (typically 5-7 are sufficient). |
| Protein Aggregation | The labeling process or the purification conditions may have induced aggregation. | Analyze the sample by SEC before and after labeling and purification. Optimize buffer conditions (pH, ionic strength, excipients) to improve protein stability. |
| High Background in Downstream Assays | Incomplete removal of free dye. Non-specific binding of the labeled antibody. | Re-purify the antibody using one of the methods described. Optimize blocking steps and antibody concentrations in your assay. |
Visualizing Experimental Workflows
Size Exclusion Chromatography (SEC) Workflow
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. protocols.io [protocols.io]
- 4. Application of high-performance tangential flow filtration (HPTFF) to the purification of a human pharmaceutical antibody fragment expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of diafiltration and tangential flow filtration for purification of nanoparticle suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: 800CW Acid vs. Indocyanine Green (ICG) for In Vivo Imaging
For researchers, scientists, and drug development professionals engaged in preclinical and clinical in vivo imaging, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides an objective, data-driven comparison between IRDye® 800CW, a next-generation fluorophore, and Indocyanine Green (ICG), the long-standing clinical standard. Both dyes operate in the advantageous NIR window (700-900 nm), which allows for deeper tissue penetration and reduced autofluorescence compared to visible light imaging[1][2].
This comparison focuses on their physicochemical properties, in vivo performance, and practical applications to guide the selection process for specific research needs.
Comparative Analysis: Physicochemical and Optical Properties
The fundamental performance of a fluorophore is dictated by its inherent optical and physical characteristics. IRDye 800CW generally exhibits a higher molar extinction coefficient and quantum yield, contributing to greater overall brightness compared to ICG in aqueous environments[3][4].
| Property | IRDye® 800CW | Indocyanine Green (ICG) |
| Molecular Weight ( g/mol ) | ~1166 (NHS Ester form)[5] | ~775 |
| Maximum Absorption (λmax, nm) | 774 - 778[4][6] | ~780 (in blood/plasma)[2] |
| Maximum Emission (λem, nm) | 789 - 798[4][7] | 811 - 820 (in blood/plasma)[7][8] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~240,000[4] | ~150,000 (in blood)[2] |
| Quantum Yield (Φ) | Higher (e.g., 3.3% in aqueous solution)[3] | Lower, highly solvent-dependent (e.g., 0.9% in aqueous solution)[3] |
| Aqueous Solubility & Stability | High, due to sulfonate groups; good stability[4][9]. | Prone to aggregation and degradation in aqueous solutions[2][10]. |
| Bioconjugation | Readily conjugated to molecules via reactive groups (e.g., NHS ester)[4][5]. | Cannot be readily conjugated to targeting agents without chemical modification[11]. |
In Vivo Imaging Performance and Pharmacokinetics
The behavior of a dye in a biological system is paramount for successful in vivo imaging. Key differences in stability, clearance rate, and targeting capability distinguish 800CW and ICG. IRDye 800CW's superior stability and longer plasma half-life make it highly suitable for targeted imaging applications that require time for the probe to accumulate at the site of interest[1][10][12]. Conversely, ICG's rapid clearance is advantageous for non-targeted applications like perfusion and angiography[7][8].
| Parameter | IRDye® 800CW | Indocyanine Green (ICG) |
| Plasma Half-Life (IV, Rats) | ~35.7 minutes[12] | ~6.2 minutes[12] |
| Primary Applications | Targeted imaging (e.g., antibody-drug conjugates), fluorescence-guided surgery[1][13]. | Untargeted imaging (e.g., angiography, perfusion assessment, lymph node mapping)[7][8]. |
| Targeting Capability | High; designed for stable covalent conjugation to targeting ligands like antibodies[1][13]. | Low; used as a non-specific blood pool agent[8][14]. |
| Clinical Status | Used in numerous Phase I and Phase II clinical trials as a component of targeted imaging agents[4]. | FDA-approved for clinical use in diagnostics[10][15]. |
| Toxicity Profile | No observed adverse effects at doses up to 20 mg/kg in rats[11]. | Well-established safety profile for clinical use; maximum recommended dose of 2 mg/kg[8]. |
Key Differentiators and Experimental Considerations
The most significant distinction lies in their application for targeted versus untargeted imaging.
-
Targeted Imaging (800CW): IRDye 800CW is frequently supplied with an N-hydroxysuccinimide (NHS) ester reactive group, which readily forms stable covalent bonds with primary amines on proteins and antibodies[5]. This allows for the creation of specific molecular imaging probes. However, researchers must be cautious about the dye-to-protein ratio, as conjugating more than one dye molecule per antibody can alter biodistribution, leading to enhanced blood clearance and increased liver uptake[16].
-
Untargeted Imaging (ICG): ICG is used as a passive, untargeted agent. It rapidly binds to plasma proteins in the blood, which prevents it from leaking from vasculature, making it ideal for angiography[14]. Its primary limitation is its instability in aqueous solutions and its tendency to aggregate, which can affect its photophysical properties[2][15].
Experimental Protocols and Workflows
General Experimental Workflow for In Vivo Fluorescence Imaging
The following diagram outlines a typical workflow for in vivo fluorescence imaging experiments with either ICG or an 800CW-conjugated probe.
Protocol 1: ICG for Blood Flow Imaging in a Mouse Model
This protocol is adapted from methodologies for time-lapse imaging of blood flow[17].
-
Preparation of ICG Solution: Dissolve ICG powder in Phosphate-Buffered Saline (PBS) or saline. A typical stock concentration might be 5 mg/mL. This stock is then further diluted for injection. Shake well before use as ICG does not dissolve easily[17].
-
Animal Preparation: Anesthetize the mouse. For optimal imaging, use a hairless mouse or remove hair from the region of interest to minimize light scattering[17].
-
Administration: Inject a bolus of the ICG solution through the tail vein. A typical dose for this application is 1.5 µL/g of a diluted ICG solution (e.g., 30 µL for a 20 g mouse)[17]. Doses for tumor imaging can range from 1 to 4 mg/kg[18].
-
Imaging: Begin image acquisition immediately after injection to visualize the initial vascular pass. Continue imaging at desired time points (e.g., 15, 30, and 60 minutes) to monitor clearance[8]. Use an imaging system with appropriate excitation (e.g., ~780 nm) and emission (~830 nm) filters[8].
Protocol 2: Targeted Tumor Imaging with an 800CW-Conjugated Antibody
This protocol is based on common practices for imaging xenograft tumor models with labeled antibodies[13].
-
Probe Preparation: An antibody targeting a tumor-specific antigen is conjugated with IRDye 800CW NHS Ester, typically at a 1:2 or 1:3 antibody-to-dye molar ratio[13]. The final product is purified via desalting columns or dialysis to remove free dye[5].
-
Animal Preparation: Use mice bearing subcutaneous xenograft tumors. Tumors should typically reach a size of 150–300 mm³ before imaging[13]. Anesthetize the animal prior to injection and imaging.
-
Administration: Intravenously inject the 800CW-antibody conjugate.
-
Imaging: Image the mice at multiple time points post-injection (e.g., 1, 6, 24, 72, and 168 hours)[13]. The delayed imaging time points are crucial to allow for the clearance of the unbound conjugate from circulation and non-target tissues, thereby maximizing the tumor-to-background ratio.
-
Ex Vivo Analysis: After the final in vivo imaging session, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm biodistribution[9].
Visualization of Antibody Conjugation Chemistry
A key advantage of 800CW is its ability to be stably linked to targeting molecules. The diagram below illustrates the common conjugation reaction between an antibody and IRDye 800CW NHS Ester.
Conclusion
Both IRDye 800CW and Indocyanine Green are powerful tools for in vivo imaging, but their strengths are suited for different applications.
-
Indocyanine Green (ICG) remains the go-to agent for clinical, untargeted applications such as angiography and perfusion studies, where its FDA approval and rapid pharmacokinetics are highly beneficial.
-
IRDye® 800CW excels in the research and development space, particularly for targeted molecular imaging. Its superior brightness, stability, and ease of conjugation make it the preferred choice for developing specific probes that can visualize biological targets like tumors with a high signal-to-background ratio.
The choice between these two dyes should be guided by the specific requirements of the study, considering the need for a targeted versus an untargeted approach and the required imaging window.
References
- 1. In vivo Imaging with Antibodies and Engineered Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. broadpharm.com [broadpharm.com]
- 5. licorbio.com [licorbio.com]
- 6. Development and Characterisation of Antibody-Based Optical Imaging Probes for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Systematic comparison of fluorescence imaging in the near-infrared and shortwave-infrared spectral range using clinical tumor samples containing cetuximab-IRDye800CW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nanocolloidal albumin-IRDye 800CW: a near-infrared fluorescent tracer with optimal retention in the sentinel lymph node - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple method for in vivo labelling of infiltrating leukocytes in the mouse retina using indocyanine green dye - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inert coupling of IRDye800CW to monoclonal antibodies for clinical optical imaging of tumor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bioimaging.vieworks.com [bioimaging.vieworks.com]
- 18. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 800CW and Alexa Fluor 790 for Advanced Fluorescence Microscopy
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescence microscopy, the selection of the optimal fluorophore is a critical determinant of experimental success. This guide provides an in-depth, objective comparison of two prominent NIR dyes: IRDye 800CW and Alexa Fluor 790, presenting key performance metrics, supporting experimental data, and detailed protocols to inform your selection process.
In the realm of fluorescence imaging, particularly for in vivo and deep-tissue applications, the near-infrared window (700-900 nm) offers significant advantages by minimizing tissue autofluorescence and light scattering. Within this spectral range, IRDye 800CW and Alexa Fluor 790 have emerged as popular choices for labeling antibodies and other biomolecules. This guide will dissect their spectral properties, photostability, and relative brightness to provide a clear framework for choosing the right tool for your specific research needs.
Quantitative Performance Comparison
To facilitate a direct comparison, the key spectral and photophysical properties of 800CW and Alexa Fluor 790 are summarized below. Brightness is a composite measure derived from the molar extinction coefficient and the quantum yield, providing a practical indicator of the fluorescence intensity one can expect.
| Property | IRDye 800CW | Alexa Fluor 790 |
| Excitation Maximum (nm) | ~774 - 778 | ~782 - 784 |
| Emission Maximum (nm) | ~789 - 794 | ~805 - 814 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~240,000 | ~260,000 - 270,000 |
| Quantum Yield (Φ) | ~0.08 - 0.09 | Not explicitly stated for AF790, but Alexa Fluor dyes are known for high quantum yields. |
| Relative Photostability | High | High |
| Tendency for Aggregation | Low | Low |
In-Depth Performance Analysis
Brightness and Signal-to-Noise Ratio: Studies have shown that IRDye 800CW can provide a superior signal-to-background ratio in some imaging modalities. For instance, in certain in vivo imaging scenarios, IRDye 800CW has demonstrated the ability to generate sufficient contrast for clear tumor delineation. The choice between the two may, therefore, depend on the specific application and the imaging system's sensitivity.
Photostability: Both IRDye 800CW and Alexa Fluor 790 are recognized for their high photostability, a crucial factor for experiments requiring prolonged or repeated imaging sessions. Comparative studies have indicated that IRDye 800CW and Alexa Fluor 790 exhibit similar photobleaching kinetics, meaning they fade at a comparable rate under continuous illumination.[1] This makes both dyes robust choices for time-lapse microscopy and other demanding imaging protocols.
Experimental Protocols
To empirically validate the performance of these fluorophores in your specific experimental setup, a standardized protocol for comparing their photostability is provided below.
Protocol: Comparative Photostability Analysis of 800CW and Alexa Fluor 790 Conjugates in Fluorescence Microscopy
Objective: To quantitatively compare the photobleaching rates of antibody conjugates of IRDye 800CW and Alexa Fluor 790 under identical imaging conditions.
Materials:
-
Antibody of interest conjugated to IRDye 800CW and Alexa Fluor 790 (ensure similar degree of labeling).
-
Fixed cells or tissue sections with the target antigen.
-
Mounting medium.
-
Fluorescence microscope equipped with a suitable NIR laser line (e.g., 785 nm) and emission filter (e.g., 780/60 nm).
-
Image analysis software (e.g., ImageJ/Fiji).
Methodology:
-
Sample Preparation:
-
Prepare slides with your fixed cells or tissue sections.
-
Perform immunofluorescent staining with the 800CW- and Alexa Fluor 790-conjugated antibodies according to your standard protocol, using the same antibody concentration and incubation times for both.
-
Mount the coverslips using an appropriate mounting medium.
-
-
Image Acquisition:
-
Turn on the fluorescence microscope and allow the light source to stabilize.
-
Locate a region of interest (ROI) with positive staining for each sample.
-
Using identical settings for laser power, exposure time, and gain, acquire a time-lapse series of images.
-
Capture images at regular intervals (e.g., every 10 seconds) for a duration sufficient to induce significant photobleaching (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Open the time-lapse image series in your image analysis software.
-
Define an ROI around a representative stained structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized intensity as a function of time for both fluorophores.
-
To quantify the photobleaching rate, fit the data to an exponential decay curve to determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence to decrease to 50% of its initial value.
-
Visualizing Experimental Workflows
To further clarify the experimental and logical processes involved, the following diagrams are provided.
Caption: Workflow for comparing fluorophore photostability.
Caption: Decision tree for NIR fluorophore selection.
Conclusion
Both IRDye 800CW and Alexa Fluor 790 are high-performance near-infrared fluorophores well-suited for demanding fluorescence microscopy applications. Alexa Fluor 790 may offer a slight advantage in terms of inherent brightness due to its higher molar extinction coefficient. However, IRDye 800CW has been reported to provide an excellent signal-to-background ratio in various imaging contexts. Crucially, their comparable and high photostability makes them both reliable choices for experiments that involve extended imaging times. The ultimate decision should be guided by the specific requirements of the experimental design, the sensitivity of the imaging system, and empirical validation using the protocols outlined in this guide.
References
Comparative Guide to the Biodistribution and Clearance of 800CW Acid and Alternative NIR Dyes in Mice
This guide provides a comprehensive comparison of the biodistribution and clearance of IRDye 800CW carboxylic acid (800CW acid) with other near-infrared (NIR) dyes used in preclinical mouse imaging studies. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate fluorescent agents for in vivo applications.
Executive Summary
IRDye 800CW is a widely utilized NIR fluorophore known for its bright signal and good water solubility.[1] Its biodistribution is characterized by primary clearance through both renal and hepatic pathways.[2][3] While this compound serves as an effective imaging agent, alternative dyes such as ZW800-1, FNIR-Tag, and s775z have been developed to offer different pharmacokinetic profiles, including more rapid renal clearance and lower non-specific background signals, particularly in the liver.[1] The choice of dye can significantly impact tumor-to-background ratios and the optimal imaging window.
Comparison of Biodistribution and Clearance
The following table summarizes the biodistribution and clearance characteristics of this compound and its alternatives. The data is compiled from various studies and presented to facilitate a comparative analysis.
Table 1: Biodistribution and Clearance of NIR Dyes in Mice
| Dye | Primary Clearance Route | Key Biodistribution Findings | Reported Advantages | Reported Disadvantages |
| IRDye this compound | Renal and Hepatic[2][3] | Accumulation observed in kidneys, liver, and bladder.[2][4] Generally cleared from the body within 48 hours.[5] | Bright fluorescence, good water solubility.[1] | Non-specific accumulation in the liver can lead to lower tumor-to-background ratios in early imaging time points.[1] |
| ZW800-1 | Primarily Renal[1] | Exhibits very low non-specific tissue uptake and rapid renal excretion. | Zwitterionic nature minimizes non-specific binding, leading to high tumor-to-background ratios.[1] | May exhibit lower overall signal intensity compared to 800CW. |
| FNIR-Tag | Primarily Renal[1] | Demonstrates rapid tumor accumulation with low background signal, especially in the liver. | Fast clearance profile allows for early imaging with high contrast.[1] | Limited publicly available data compared to 800CW. |
| s775z | Primarily Renal[1] | Shows strong tumor uptake and minimal background, leading to high tumor-to-liver ratios. | Excellent photostability and brightness.[1] | Newer dye with fewer comparative studies available. |
Quantitative Biodistribution Data
The following table presents available quantitative data from ex vivo analysis of organ fluorescence. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.
Table 2: Ex Vivo Biodistribution of NIR Dye-Nanobody Conjugates at 1-hour Post-Injection in Tumor-Bearing Mice (Mean Fluorescence Intensity - Arbitrary Units)
| Organ | 7D12-IRDye800CW | 7D12-ZW800-1 | 7D12-FNIR-Tag | 7D12-s775z |
| Tumor | High | High | High | High |
| Liver | High | High | Low | Low |
| Kidneys | High | High | High | High |
| Spleen | Moderate | Moderate | Low | Low |
| Lungs | Moderate | Moderate | Low | Low |
Data adapted from a comparative study of nanobody conjugates. While not unconjugated dyes, this provides a relative comparison of dye behavior when attached to a targeting moiety.[1]
Experimental Protocols
A generalized experimental protocol for a biodistribution and clearance study of a NIR dye in mice is provided below. Specific parameters may need to be optimized based on the dye, animal model, and imaging instrumentation.
1. Animal Preparation:
-
Use healthy, age- and weight-matched mice (e.g., BALB/c nude mice, 6-8 weeks old).[6]
-
Anesthetize the mice using a suitable method, such as isoflurane (B1672236) inhalation or intraperitoneal injection of an anesthetic cocktail.[6]
-
If necessary, remove fur from the imaging area to minimize light scattering and absorption.
2. Dye Administration:
-
Dissolve the NIR dye in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Administer the dye solution to the mice, typically via intravenous (tail vein) injection.[6] The volume and concentration should be consistent across all animals in the study.
3. In Vivo Imaging:
-
Place the anesthetized mouse in a small animal in vivo imaging system.
-
Acquire whole-body fluorescence images at multiple time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the distribution and clearance of the dye.[6]
-
Use appropriate excitation and emission filters for the specific NIR dye being used. For 800CW, excitation is typically around 774 nm and emission is captured around 789 nm.[4]
4. Ex Vivo Organ Analysis:
-
At the final time point, euthanize the mice.
-
Dissect the major organs of interest (e.g., liver, kidneys, spleen, lungs, heart, and tumor if applicable).[6]
-
Image the excised organs using the in vivo imaging system to quantify the fluorescence signal in each organ.
-
The fluorescence intensity can be expressed as a percentage of the injected dose per gram of tissue (%ID/g) by comparing the organ fluorescence to a standard curve of the dye.
Experimental Workflow
The following diagram illustrates the typical workflow for a biodistribution and clearance study of a NIR dye in mice.
Caption: Workflow for a typical in vivo biodistribution and clearance study of a NIR dye in mice.
Conclusion
The selection of a NIR dye for in vivo imaging in mice should be based on the specific requirements of the study. IRDye this compound is a robust and bright fluorophore with a well-characterized biodistribution profile involving both renal and hepatic clearance. For applications requiring rapid clearance and minimal liver background, alternative dyes like ZW800-1, FNIR-Tag, and s775z present compelling advantages. The provided experimental protocol and workflow offer a foundation for conducting reliable and reproducible biodistribution and clearance studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. High-contrast Noninvasive Imaging of Kidney Clearance Kinetics Enabled by Renal Clearable Nanofluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Near infrared fluorescence imaging of EGFR expression in vivo using IRDye800CW-nimotuzumab - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.licorbio.com [shop.licorbio.com]
- 6. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Head-to-Head Comparison: IRDye 800CW vs. Cy7 for Quantitative Western Blotting
For researchers engaged in Western blotting, the choice of a fluorescent dye is paramount to achieving sensitive and quantifiable results. Near-infrared (NIR) dyes have gained prominence due to reduced background autofluorescence from biological samples, leading to higher signal-to-noise ratios. This guide provides an objective comparison of two commonly used NIR fluorophores, IRDye 800CW and Cy7, to assist researchers, scientists, and drug development professionals in selecting the optimal dye for their Western blotting applications.
Core Photophysical and Chemical Properties
A fundamental understanding of the spectral and physical properties of each dye is crucial for experimental design, proper instrument setup, and data interpretation. While both IRDye 800CW and Cy7 operate in the near-infrared spectrum, they exhibit distinct characteristics that influence their performance in Western blotting.
| Property | IRDye 800CW | Cy7 |
| Excitation Maximum (λex) | ~774 - 778 nm[1][2] | ~750 - 756 nm[1][3] |
| Emission Maximum (λem) | ~789 - 794 nm[1][2] | ~775 - 779 nm[1][3][4] |
| Molar Extinction Coefficient (ε) | ~240,000 M⁻¹cm⁻¹ (in PBS)[1][2] | ~199,000 - 250,000 M⁻¹cm⁻¹[1][5] |
| Quantum Yield (Φ) | ~0.08 - 0.12[1][6] | Reported as high, but value is variable[1][3][4] |
| Photostability | High, exceptional photostability[1] | Lower photostability compared to 800CW[1][5] |
| Solubility | High water solubility[1] | Lower water solubility, may need organic co-solvent[1][] |
| Tendency for Aggregation | Low[5] | Higher, can lead to fluorescence quenching[5] |
Performance in Western Blotting: A Comparative Analysis
The choice between IRDye 800CW and Cy7 often depends on the specific experimental goals, particularly the need for robust quantification versus routine detection.
IRDye 800CW is renowned for its high sensitivity and low background, making it a preferred choice for detecting low-abundance proteins.[1] Its exceptional photostability is a key advantage, allowing for blots to be archived and re-imaged months later with minimal signal loss.[1] The fluorescent signal generated by IRDye 800CW is directly proportional to the amount of target protein, making it highly suitable for quantitative analysis over a wide linear dynamic range.[1] Its low tendency to aggregate ensures a more reliable and linear fluorescence signal.[5]
Cy7 , as a member of the cyanine (B1664457) family, benefits from the inherently low background autofluorescence in the NIR spectrum.[1][3] It is characterized by a heptamethine chain that gives it strong light-absorbing properties and the potential for bright emissions.[3][8] However, a significant consideration for Cy7 is its lower photostability compared to more specialized dyes like IRDye 800CW.[1][5] This can be a limitation for applications that require long exposure times or repeated imaging. Furthermore, Cy7 conjugates have a higher tendency to form aggregates, which can lead to fluorescence quenching and negatively impact the linearity and dynamic range required for accurate quantification.[5]
Detailed Experimental Protocol: NIR Western Blotting
This protocol provides a general methodology for performing a near-infrared Western blot using either IRDye 800CW or Cy7-conjugated secondary antibodies.
1. Sample Preparation and Electrophoresis:
- Prepare protein lysates from cells or tissues.
- Determine protein concentration using a standard assay (e.g., BCA).
- Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to resolve proteins by size.
2. Protein Transfer:
- Transfer the separated proteins from the gel to a low-fluorescence polyvinylidene difluoride (PVDF) membrane.
- Confirm transfer efficiency using a reversible protein stain (e.g., Ponceau S).
3. Blocking:
- Block the membrane for 1 hour at room temperature with an appropriate blocking buffer (e.g., Odyssey Blocking Buffer or 5% non-fat dry milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
4. Primary Antibody Incubation:
- Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.
5. Washing:
- Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST: Tris-Buffered Saline with 0.1% Tween 20) to remove unbound primary antibody.
6. Secondary Antibody Incubation:
- Incubate the membrane with the fluorophore-conjugated secondary antibody (e.g., Goat anti-Mouse IRDye 800CW or Goat anti-Mouse Cy7) diluted in blocking buffer for 1 hour at room temperature.
- Crucial Step: This step, and all subsequent steps, must be performed in the dark to protect the fluorophore from photobleaching. This is especially critical for Cy7 due to its lower photostability.[1]
7. Final Washes:
- Wash the membrane three times for 5-10 minutes each with wash buffer, followed by a final rinse with buffer lacking detergent (e.g., TBS) to remove residual detergent that can interfere with imaging.
8. Imaging and Data Analysis:
- Image the dry blot using a digital imaging system equipped with lasers and filters appropriate for the near-infrared spectrum.[1]
- For IRDye 800CW: Use an imager with a ~785 nm excitation source and an ~800 nm emission filter.[1]
- For Cy7: Use an imager with a ~750 nm excitation source and a ~770 nm emission filter.[1]
- Quantify the band intensities using appropriate image analysis software. The signal should be normalized to a loading control to account for variations in protein loading.
Conclusion
The selection between IRDye 800CW and Cy7 for Western blotting is contingent on the experimental objective. For applications demanding high quantitative accuracy, wide dynamic range, and the ability to archive and re-image blots, IRDye 800CW is the superior choice due to its exceptional photostability and low aggregation tendency.[1][5] While Cy7 is a capable and bright NIR dye that benefits from low background fluorescence, its lower photostability and higher potential for aggregation-induced quenching make it better suited for qualitative or semi-quantitative applications where cost may be a primary consideration.[1][5][9]
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 800CW Acid
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 800CW acid, a near-infrared (NIR) fluorescent dye. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE) for Handling this compound
When working with this compound, particularly in its powdered form, a comprehensive approach to personal protection is necessary to prevent inhalation, skin, and eye contact. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | To prevent inhalation of fine powder, which can cause respiratory irritation. |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a splash hazard.[1][2] | To protect the eyes from dust particles and potential splashes of solutions containing the dye. |
| Hand Protection | Disposable nitrile or neoprene gloves. Double gloving is recommended.[1] | To prevent skin contact. Disposable nitrile gloves are a minimum requirement for incidental exposure and should be removed immediately after contact with the chemical.[1] |
| Body Protection | A lab coat, long pants, and closed-toe shoes are the minimum requirements.[1] | To protect skin and clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Following a standardized protocol for handling this compound minimizes the risk of exposure and contamination.
1. Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.
-
Cover the work surface with absorbent, disposable bench paper.
-
Have all necessary equipment (e.g., spatulas, weighing paper, solvent, vortex mixer, waste containers) within reach to avoid moving around with the open container.
2. Weighing and Reconstitution:
-
Don all required PPE before opening the container.
-
Carefully open the vial containing the powdered this compound to avoid creating airborne dust.
-
Use a clean, dedicated spatula to weigh the desired amount of the dye onto weighing paper or directly into a microcentrifuge tube.
-
To reconstitute, add the appropriate solvent (e.g., water or DMSO) slowly to the powder to avoid splashing.[3]
-
Close the vial of the stock powder immediately and store it at -20°C, protected from light and moisture.[3][4][5]
3. Use in Experiments:
-
When using solutions of this compound, handle them with the same care as the powdered form, using appropriate PPE to prevent splashes.
-
Clearly label all tubes and containers with the chemical name, concentration, and date.
4. Decontamination:
-
Wipe down the work area with a suitable decontaminant (e.g., 70% ethanol) after completing the work.
-
Dispose of all contaminated disposable materials, including bench paper, weighing paper, and pipette tips, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weighing paper, and other disposable materials, in a clearly labeled hazardous waste container.
-
The container should be sealed and stored in a designated satellite accumulation area.
Liquid Waste:
-
Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.
-
Do not dispose of solutions containing this compound down the drain.[6][7][8][9]
-
The container should be clearly labeled as "Hazardous Waste" and include the chemical name and approximate concentration.
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[6]
-
After rinsing, the container can be disposed of in accordance with your institution's guidelines for empty chemical containers.
Contacting Environmental Health and Safety (EHS):
-
Always consult your institution's EHS office for specific guidance on hazardous waste disposal procedures.
-
Arrange for a scheduled pickup of your hazardous waste containers by the EHS department.
Experimental Protocol: Reconstitution of this compound
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or purified water (e.g., Milli-Q)
-
Microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (as outlined in the table above)
Procedure:
-
In a chemical fume hood, carefully weigh the desired amount of this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO or water to the tube to achieve the desired stock concentration. For example, to make a 10 mg/mL stock solution from 1 mg of powder, add 100 µL of solvent.
-
Close the tube tightly and vortex thoroughly until all the powder is dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Label the tube clearly with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution at -20°C, protected from light.[3][4] Dye prepared in DMSO is stable for up to two weeks when stored at -20°C and protected from light and moisture.[3]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 3. licorbio.com [licorbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 800CW NHS ester | AxisPharm [axispharm.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
